molecular formula C12H23NO5 B1141868 3-Hydroxyisovalerylcarnitine CAS No. 99159-87-2

3-Hydroxyisovalerylcarnitine

货号: B1141868
CAS 编号: 99159-87-2
分子量: 261.31 g/mol
InChI 键: IGLHHSKNBDXCEY-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxyisovaleroyl carnitine is an O-acylcarnitine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

99159-87-2

分子式

C12H23NO5

分子量

261.31 g/mol

IUPAC 名称

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1

InChI 键

IGLHHSKNBDXCEY-SECBINFHSA-N

手性 SMILES

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

规范 SMILES

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

同义词

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt;  (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt

产品来源

United States

Foundational & Exploratory

The Role of 3-Hydroxyisovalerylcarnitine in the Diagnosis of Biotin Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential B vitamin, plays a critical role as a cofactor for several carboxylases involved in key metabolic pathways. Biotin deficiency, though rare, can lead to significant neurological and dermatological complications. The diagnosis of marginal biotin deficiency can be challenging due to non-specific clinical presentations. This technical guide provides a comprehensive overview of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine) as an early and sensitive biomarker for the diagnosis of biotin deficiency. We delve into the biochemical basis for its utility, present quantitative data on its accumulation in biotin-deficient states, and provide detailed experimental protocols for its measurement. Furthermore, this guide illustrates the relevant metabolic pathways and diagnostic workflows using standardized diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and metabolic disorders.

Introduction

Biotin, or vitamin B7, is indispensable for cellular function, acting as a covalently bound cofactor for five mammalian carboxylases: acetyl-CoA carboxylase (ACC1 and ACC2), pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). These enzymes are integral to fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1] A deficiency in biotin leads to reduced activity of these carboxylases, resulting in a spectrum of metabolic derangements.

The clinical presentation of biotin deficiency can be insidious, with symptoms ranging from hair loss and dermatitis to more severe neurological manifestations such as seizures and developmental delay. While severe biotin deficiency is uncommon, marginal deficiency may be more prevalent than previously thought, particularly in specific populations such as pregnant women and individuals on long-term anticonvulsant therapy.[2]

Accurate and early diagnosis of biotin deficiency is crucial to prevent irreversible complications. Traditional diagnostic markers have limitations, leading to the investigation of more sensitive and specific biomarkers. This compound, an acylcarnitine derivative, has emerged as a highly promising biomarker for this purpose.[3][4]

Biochemical Pathway: The Link Between Biotin and this compound

3-HIA-carnitine is a metabolic byproduct of the leucine (B10760876) catabolism pathway. The enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor, catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[5][6] In a biotin-deficient state, the activity of MCC is impaired, leading to the accumulation of 3-methylcrotonyl-CoA.[7]

This excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic route, where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[7] To mitigate the potential toxicity of this accumulated acyl-CoA, it is conjugated with carnitine by carnitine acetyltransferase to form this compound (3-HIA-carnitine).[3] This water-soluble compound is then transported out of the mitochondria and can be detected in elevated concentrations in the plasma and urine of biotin-deficient individuals.[3][8]

Leucine_Catabolism cluster_Biotin Biotin-Dependent Step cluster_Alternate Alternate Pathway in Biotin Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) MC_CoA->MCC Enoyl_CoA_Hydratase Enoyl-CoA Hydratase MC_CoA->Enoyl_CoA_Hydratase Accumulation MG_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HIA_CoA 3-Hydroxyisovaleryl-CoA CAT Carnitine Acetyltransferase HIA_CoA->CAT HIA_carnitine This compound (Elevated in Biotin Deficiency) MCC->MG_CoA Biotin Enoyl_CoA_Hydratase->HIA_CoA CAT->HIA_carnitine + Carnitine

Leucine Catabolism and 3-HIA-carnitine Formation.

Quantitative Data: this compound Levels in Biotin Deficiency

Multiple clinical studies have demonstrated a significant increase in both plasma and urinary concentrations of 3-HIA-carnitine in individuals with experimentally induced marginal biotin deficiency. This section summarizes the key quantitative findings from this research.

Plasma this compound Concentrations

Studies involving healthy adults placed on a biotin-deficient diet have consistently shown a marked elevation in plasma 3-HIA-carnitine levels. The data indicates that this biomarker is sensitive to even marginal changes in biotin status.

Condition N Mean ± SD (µmol/L) Fold Increase Reference
Biotin Sufficient (Day 0, Cohort 1)50.009 ± 0.003-[6]
Biotin Sufficient (Day 0, Cohort 2)60.014 ± 0.004-[6]
Biotin Deficient (Day 28)104-fold increase from baseline~4[3]
Biotin Deficient (Day 28)3-~3
Urinary this compound Excretion

Urinary excretion of 3-HIA-carnitine, often normalized to creatinine (B1669602) levels, also serves as a reliable indicator of biotin deficiency. The ease of sample collection makes it a practical option for larger-scale screening.

Condition N Mean ± SD (mmol/mol creatinine) Fold Increase Reference
Biotin Sufficient (Day 0, Cohort 1)50.12 ± 0.03-[6]
Biotin Sufficient (Day 0, Cohort 2)60.13 ± 0.04-[6]
Biotin Deficient (Day 14)10->2[8]
Biotin Deficient (Day 28)4-~3.5

Experimental Protocols

Accurate quantification of 3-HIA-carnitine and assessment of biotin-dependent enzyme activity are paramount for reliable diagnosis. This section provides an overview of the key experimental methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.

Sample Preparation (Plasma)

  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-3-HIA-carnitine).

  • Protein Precipitation: Add 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Precondition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by equilibration with 1 mL of 10 mM ammonium acetate (pH 7.0).

    • Load 800 µL of the sample mixture onto the cartridge.

    • Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.

    • Elute the acylcarnitines twice with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Liquid Chromatography Conditions

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in methanol (e.g., 60:40 v/v).

  • Flow Rate: 500 µL/min.

  • Column Temperature: 30 °C.

Tandem Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-HIA-carnitine: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Instrumentation: A triple quadrupole mass spectrometer is typically used.

Propionyl-CoA Carboxylase (PCC) Activity Assay in Lymphocytes

Measuring the activity of PCC, another biotin-dependent enzyme, in peripheral blood lymphocytes provides a functional assessment of biotin status.

Lymphocyte Isolation

  • Collect whole blood in heparinized tubes.

  • Isolate lymphocytes using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated lymphocytes with phosphate-buffered saline (PBS).

Enzyme Activity Assay (¹⁴CO₂ Incorporation Method)

  • Cell Lysis: Resuspend the lymphocyte pellet in a lysis buffer and homogenize.

  • Reaction Mixture: Prepare a reaction cocktail containing:

    • Cell lysate (source of PCC)

    • Propionyl-CoA (substrate)

    • ATP

    • MgCl₂

    • Bovine Serum Albumin (BSA)

    • ¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃)

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Measurement of ¹⁴C Incorporation:

    • The product of the reaction, [¹⁴C]methylmalonyl-CoA, is non-volatile.

    • Unreacted ¹⁴CO₂ is removed by acidification and evaporation.

    • The radioactivity remaining in the non-volatile fraction is quantified using liquid scintillation counting.

  • Data Analysis: PCC activity is expressed as picomoles of ¹⁴CO₂ fixed per minute per milligram of protein.

Diagnostic Workflow

The diagnosis of biotin deficiency involves a multi-step process, starting with clinical suspicion and followed by confirmatory biochemical testing. The workflow below outlines a typical diagnostic pathway.

Diagnostic_Workflow Start Clinical Suspicion of Biotin Deficiency Initial_Screening Initial Biochemical Screening Start->Initial_Screening Elevated_3HIAc Elevated Plasma or Urinary 3-HIA-carnitine? Initial_Screening->Elevated_3HIAc PCC_Assay Functional Enzyme Assay: PCC Activity in Lymphocytes Elevated_3HIAc->PCC_Assay Yes Consider_Other Consider Other Diagnoses Elevated_3HIAc->Consider_Other No Low_PCC Decreased PCC Activity? PCC_Assay->Low_PCC Diagnosis_Confirmed Diagnosis of Biotin Deficiency Confirmed Low_PCC->Diagnosis_Confirmed Yes Low_PCC->Consider_Other No Biotin_Trial Initiate Biotin Supplementation Diagnosis_Confirmed->Biotin_Trial Monitor Monitor Clinical and Biochemical Response Biotin_Trial->Monitor

Diagnostic Workflow for Biotin Deficiency.

Conclusion

This compound has been robustly validated as an early and sensitive biomarker for the diagnosis of marginal biotin deficiency. Its accumulation in plasma and urine directly reflects the impairment of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. The quantification of 3-HIA-carnitine by LC-MS/MS offers a reliable and high-throughput method for assessing biotin status. For researchers and professionals in drug development, understanding the role of 3-HIA-carnitine is crucial for identifying patient populations with metabolic disturbances related to biotin and for monitoring the efficacy of interventions aimed at correcting such deficiencies. The detailed methodologies and workflows presented in this guide provide a solid foundation for the integration of 3-HIA-carnitine analysis into research and clinical practice.

References

An In-depth Technical Guide on the Discovery and Initial Characterization of 3-Hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and clinical significance of 3-Hydroxyisovalerylcarnitine (C5OH). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of inborn errors of metabolism.

Introduction

This compound (C5OH), a derivative of 3-hydroxyisovaleric acid and carnitine, has emerged as a critical biomarker in the diagnosis of several inborn errors of metabolism.[1] Its elevated concentration in biological fluids is a primary indicator for newborn screening of organic acidemias.[1] The discovery and characterization of this compound are intrinsically linked to the advancement of analytical techniques, particularly tandem mass spectrometry (MS/MS), which has revolutionized newborn screening programs.[2]

Initially observed in the plasma and urine of patients with isolated 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, its origin from the leucine (B10760876) degradation pathway was confirmed through stable isotope labeling studies.[3][4] Elevated levels of this compound are now known to be associated with a spectrum of metabolic disorders, including 3-MCC deficiency (both in the infant and the mother), 3-hydroxy-3-methylglutaryl (HMG)-CoA lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency (MCD).[5][6][7]

This guide will delve into the quantitative data, experimental protocols for its detection, and the metabolic pathways associated with this important biomarker.

Quantitative Data

The concentration of this compound is a key parameter in the differential diagnosis of several metabolic disorders. The following table summarizes the quantitative levels of C5OH in various biological matrices.

Biological MatrixConditionAnalyteConcentration Range (μmol/L)Reference
Dried Blood Spot (DBS)Newborn Screening CutoffThis compound (C5OH)< 0.73[7]
Dried Blood Spot (DBS)Confirmed 3-MCC Deficiency (First NBS)This compound (C5OH)0.84 - 11.7[7]
Dried Blood Spot (DBS)Confirmed 3-MCC Deficiency (Second NBS)This compound (C5OH)0.87 - 15.1[7]
Breast Milk SpotMaternal 3-MCC DeficiencyThis compound (C5OH)1.694[8]
Breast Milk SpotControlThis compound (C5OH)0.025 - 0.102[8]
UrineMaternal 3-MCC Deficiency3-Methylcrotonylglycine227.98 (mmol/mol Cr)[1]
UrineControl3-MethylcrotonylglycineNot Detectable[1]
Urine3-MCC Deficiency3-Hydroxyisovaleric Acid~86–244 (mmol/mol creatinine)[9]
UrineReference3-Hydroxyisovaleric Acid< 46 (mmol/mol creatinine)[9]

Experimental Protocols

The accurate quantification of this compound and associated metabolites is crucial for the diagnosis and management of related metabolic disorders. The following are detailed methodologies for key experiments.

This protocol is a standard method used in newborn screening programs for the detection of elevated acylcarnitines.

  • Sample Preparation:

    • Two 3.2 mm discs are punched from the dried blood spot into a 96-well plate.[10]

    • An internal standard solution (e.g., hydroxyisovalerylcarnitine-d3) in a methanol (B129727): 0.1% formic acid buffer (75:25 v/v) is added to each well.[10]

    • For acylcarnitine analysis, derivatization to their butyl esters is often performed by adding n-butanol-HCl.[11]

    • The plate is then agitated and incubated.

    • The supernatant is transferred to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): A reverse-phase column (e.g., C18 or pentafluorophenyl) is used for separation.[10] The mobile phase typically consists of a gradient of methanol and water with a modifier like formic acid.

    • Tandem Mass Spectrometry (MS/MS): The analysis is performed using an electrospray ionization (ESI) source in positive ion mode.[2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM), neutral loss, or precursor ion scan mode.[12]

      • MRM: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

      • Precursor Ion Scan: A common scan for acylcarnitines involves scanning for precursors of m/z 85, which corresponds to a fragment of the carnitine moiety.

      • Neutral Loss Scan: A neutral loss of 102 m/z can be used for the analysis of amino acids in the same run.[12]

This is a confirmatory test for patients with elevated C5OH in newborn screening.

  • Sample Preparation:

    • A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.

    • An internal standard (e.g., a stable isotope-labeled organic acid) is added.

    • The organic acids are extracted from the urine sample using an organic solvent (e.g., ethyl acetate) after acidification.

    • The solvent is evaporated, and the residue is derivatized to make the organic acids volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to separate the different organic acids based on their boiling points and interaction with the stationary phase.

    • Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to detect the characteristic fragmentation patterns of the target organic acids, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[7][13]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental workflow provide a clear understanding of the underlying biochemistry and diagnostic procedures.

Leucine_Metabolism cluster_Deficiency In 3-MCC Deficiency Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA Hydratase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA Hydroxyisovalerylcarnitine This compound (C5OH) Hydroxyisovaleryl_CoA->Hydroxyisovalerylcarnitine Carnitine Acyltransferase

Caption: Leucine catabolism pathway and the formation of this compound in 3-MCC deficiency.

Newborn_Screening_Workflow NBS Newborn Screening (Dried Blood Spot) LCMS LC-MS/MS Analysis (Acylcarnitine Profile) NBS->LCMS C5OH_Result C5OH Level? LCMS->C5OH_Result Normal Normal C5OH_Result->Normal Normal Range Elevated Elevated C5OH C5OH_Result->Elevated Above Cutoff FollowUp Immediate Follow-Up & Clinical Evaluation Elevated->FollowUp Confirmatory Confirmatory Testing FollowUp->Confirmatory Urine_OA Urine Organic Acid Analysis (GC-MS) Confirmatory->Urine_OA Plasma_AC Plasma Acylcarnitine Analysis (LC-MS/MS) Confirmatory->Plasma_AC Enzyme_Assay Enzyme Assay & Genetic Testing Confirmatory->Enzyme_Assay Maternal_Testing Maternal Sample Testing (Urine Organic Acids, Plasma Acylcarnitines) Confirmatory->Maternal_Testing Diagnosis Definitive Diagnosis (e.g., 3-MCC Deficiency) Urine_OA->Diagnosis Plasma_AC->Diagnosis Enzyme_Assay->Diagnosis Maternal_Testing->Diagnosis

Caption: Newborn screening workflow for elevated this compound (C5OH).

References

The Metabolic Crossroads: A Technical Guide to the Formation of 3-Hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols for detection, and provides visual representations of the key pathways and workflows.

Introduction: The Significance of this compound

This compound is an acylcarnitine that emerges from an alternative route in the catabolism of the essential branched-chain amino acid, leucine (B10760876).[1][2][3] Under normal physiological conditions, its presence in bodily fluids is minimal. However, elevated levels of 3-HIC, along with its precursor 3-hydroxyisovaleric acid (3-HIA), serve as a key diagnostic indicator for two primary conditions:

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD): An autosomal recessive inherited disorder where the enzyme 3-methylcrotonyl-CoA carboxylase is deficient, leading to a block in the leucine degradation pathway.[4][5][6]

  • Biotin (B1667282) Deficiency: A nutritional deficiency of biotin (vitamin B7), which is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase.[7][8]

The detection and quantification of 3-HIC are therefore crucial for newborn screening programs and for diagnosing individuals presenting with symptoms of these metabolic disturbances.[9][10][11]

The Leucine Catabolic Pathway and the Genesis of this compound

The formation of 3-HIC is intrinsically linked to the mitochondrial pathway for leucine degradation.

The Canonical Leucine Catabolism Pathway

The breakdown of leucine to acetyl-CoA and acetoacetate (B1235776) involves a series of enzymatic reactions:

  • Transamination: Leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).[12]

  • Oxidative Decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

  • Carboxylation: 3-methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .[5] This is the critical step that, when impaired, leads to the formation of 3-HIC.

  • Hydration: 3-methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.

  • Cleavage: HMG-CoA is cleaved into acetyl-CoA and acetoacetate by HMG-CoA lyase.

The Alternative Pathway: Formation of this compound

When the activity of 3-methylcrotonyl-CoA carboxylase is compromised due to genetic defects or biotin deficiency, 3-methylcrotonyl-CoA accumulates in the mitochondria.[13] This accumulation shunts the metabolite into an alternative pathway:

  • Hydration by Enoyl-CoA Hydratase: The excess 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisovaleryl-CoA.[13][14][15][16][17][18] While the primary substrate for this enzyme is typically a trans-2-enoyl-CoA, it can act on 3-methylcrotonyl-CoA under conditions of substrate accumulation.

  • Carnitine Conjugation: 3-hydroxyisovaleryl-CoA is then conjugated with carnitine to form This compound (3-HIC) . This reaction is likely catalyzed by a carnitine acyltransferase , such as carnitine acetyltransferase (CrAT) , which has been shown to have broad specificity for short- and medium-chain acyl-CoAs.[19][20][21][22][23] This step is considered a detoxification mechanism, as it facilitates the transport of the potentially toxic acyl-CoA out of the mitochondria and promotes its excretion in the urine.[13]

Quantitative Data

The following tables summarize key quantitative data related to the metabolites and enzymes in the 3-HIC formation pathway.

Metabolite Condition Matrix Concentration Range Reference
3-Hydroxyisovaleric Acid (3-HIA) Normal (pre-biotin deficiency)Urine8.5 ± 3.2 mmol/mol creatinine[24]
Biotin Deficiency (experimental)Urine~3-fold increase from baseline[24]
This compound (3-HIC) MCCDDried Blood SpotElevated (specific ranges vary by study)[6][25]
Biotin DeficiencyPlasmaElevated[26]
Maternal MCCD in breast milkBreast MilkElevated[4]

Table 1: Representative concentrations of key metabolites.

Enzyme Substrate Km Vmax Notes Reference
3-Methylcrotonyl-CoA Carboxylase (human) 3-Methylcrotonyl-CoA--Kinetic data for the human enzyme is not readily available in literature.
Carnitine Acetyltransferase (human, recombinant) Acetyl-CoA53 ± 5 µM118 ± 3 µmol/min/mgActive with short- and medium-chain acyl-CoAs (C2 to C10-CoA).[21]
Isovaleryl-CoA11 ± 1 µM106 ± 2 µmol/min/mg[21]

Table 2: Kinetic parameters of relevant enzymes.

Experimental Protocols

The detection and quantification of 3-HIC and related metabolites are primarily achieved through mass spectrometry-based techniques.

Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)

This is the primary method used in newborn screening to detect elevated levels of 3-HIC.

Methodology:

  • Sample Collection: Blood is collected via a heel prick onto a filter paper card (Dried Blood Spot - DBS).

  • Sample Preparation: A small punch from the DBS is placed in a microtiter plate. Acylcarnitines are extracted using a solvent, typically methanol, containing internal standards (isotopically labeled acylcarnitines).

  • Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to their butyl esters by heating with butanolic-HCl to improve ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis: The butylated extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: A C8 or C18 reversed-phase column is commonly used to separate the different acylcarnitine species.[1][27][28][29][30]

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. A precursor ion scan for m/z 85 (a characteristic fragment of carnitine) is often used to identify all acylcarnitines in the sample. Quantification is then performed using multiple reaction monitoring (MRM) for specific acylcarnitine transitions.

  • Data Analysis: The concentration of 3-HIC is determined by comparing its peak area to that of the corresponding internal standard.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used as a confirmatory test to measure the levels of 3-hydroxyisovaleric acid (3-HIA) in urine.[8][31]

Methodology:

  • Sample Collection: A random urine sample is collected.

  • Sample Preparation:

    • An internal standard (e.g., a non-physiological organic acid) is added to a defined volume of urine.

    • The urine is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).[32][33][34][35][36]

    • The organic extract is evaporated to dryness.

  • Derivatization: The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[32][33][34]

  • GC-MS Analysis:

    • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different organic acids based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: The separated compounds are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios to generate a mass spectrum for each compound.

  • Data Analysis: The organic acids are identified by their retention times and mass spectra, which are compared to a library of known compounds. Quantification is performed by comparing the peak area of 3-HIA to that of the internal standard.

Visualizing the Pathways and Workflows

Signaling Pathways

Leucine_Catabolism cluster_normal Normal Leucine Catabolism cluster_alternative Alternative Pathway (MCC Deficiency / Biotin Deficiency) Leucine Leucine alpha_KIC alpha_KIC Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_KIC->Isovaleryl_CoA BCKDH Three_MC_CoA Three_MC_CoA Isovaleryl_CoA->Three_MC_CoA IVD Three_MG_CoA Three_MG_CoA Three_MC_CoA->Three_MG_CoA MCC (Biotin-dependent) Three_MC_CoA_alt 3-Methylcrotonyl-CoA HMG_CoA HMG_CoA Three_MG_CoA->HMG_CoA 3-MG-CoA Hydratase Acetyl_CoA_Acetoacetate Acetyl_CoA_Acetoacetate HMG_CoA->Acetyl_CoA_Acetoacetate HMG-CoA Lyase Three_HIV_CoA Three_HIV_CoA Three_MC_CoA_alt->Three_HIV_CoA Enoyl-CoA Hydratase Three_HIC This compound Three_HIV_CoA->Three_HIC Carnitine Acyltransferase

Leucine Catabolism and 3-HIC Formation.

Experimental Workflows

Newborn_Screening_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing DBS Dried Blood Spot Collection (Heel Prick) Extraction Acylcarnitine Extraction (Methanol + Internal Standards) DBS->Extraction Derivatization Butylation Extraction->Derivatization LCMSMS LC-MS/MS Analysis (Precursor Ion Scan m/z 85 & MRM) Derivatization->LCMSMS Result Result LCMSMS->Result Elevated 3-HIC Urine_Sample Urine Collection Organic_Acid_Extraction Organic Acid Extraction (Ethyl Acetate) Urine_Sample->Organic_Acid_Extraction Derivatization_GC Silylation (BSTFA) Organic_Acid_Extraction->Derivatization_GC GCMS GC-MS Analysis Derivatization_GC->GCMS Diagnosis Diagnosis GCMS->Diagnosis Elevated 3-HIA Result->Urine_Sample Positive Screen No_Further_Action No_Further_Action Result->No_Further_Action Normal

Newborn Screening Workflow for 3-HIC.

References

3-Hydroxyisovalerylcarnitine in Newborn Screening for Organic Acidemias: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) programs have revolutionized the early detection of inborn errors of metabolism (IEM), enabling timely intervention to prevent severe clinical consequences. The use of tandem mass spectrometry (MS/MS) for analyzing amino acids and acylcarnitines from dried blood spots (DBS) is a cornerstone of modern NBS. 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH), an acylcarnitine derived from the metabolism of the branched-chain amino acid leucine (B10760876), serves as a critical biomarker for several organic acidemias. An elevated C5-OH level in a newborn's blood spot is a strong indicator of a potential metabolic disorder, necessitating prompt follow-up and diagnostic evaluation.[1][2][3][4]

This technical guide provides an in-depth overview of the role of C5-OH in newborn screening for organic acidemias. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the associated metabolic disorders, analytical methodologies, and diagnostic pathways.

Associated Organic Acidemias

An isolated elevation of C5-OH in newborn screening is primarily associated with a group of organic acid disorders affecting the catabolism of leucine.[5][6] The differential diagnosis for an elevated C5-OH level includes:

  • 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is one of the more common organic acidurias detected through newborn screening.[7] It can be present in the infant or be of maternal origin, where the elevated C5-OH in the infant is due to transplacental passage from an asymptomatic mother with 3-MCC deficiency.[7][8]

  • 3-Hydroxy-3-Methylglutaryl-CoA (HMG) Lyase Deficiency: This is a more severe disorder that can present with acute metabolic crises in the neonatal period.[5]

  • β-Ketothiolase (BKT) Deficiency: This disorder affects both isoleucine and ketone body metabolism.[9][10][11][12][13]

  • Multiple Carboxylase Deficiency (MCD): This includes biotinidase deficiency and holocarboxylase synthetase deficiency, which affect all biotin-dependent carboxylases, including 3-MCC.[5][6]

  • 2-Methyl-3-Hydroxybutyric Acidemia (2M3HBA) [5][6]

  • 3-Methylglutaconic Aciduria (3MGA) [5][6]

Biochemical Pathways of C5-OH Accumulation

The accumulation of this compound is a direct consequence of a block in the leucine catabolic pathway. When specific enzymes are deficient, upstream metabolites accumulate and are shunted into alternative pathways, leading to the formation of C5-OH.

Leucine Catabolism and 3-MCC/HMG-CoA Lyase Deficiencies

In the normal catabolism of leucine, 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA. A deficiency in this enzyme (3-MCC deficiency) leads to the accumulation of 3-methylcrotonyl-CoA. This excess is then hydrated to form 3-hydroxyisovaleryl-CoA, which is subsequently conjugated with carnitine to form this compound (C5-OH).[14][15] Further down the pathway, a deficiency in HMG-CoA lyase also leads to an accumulation of upstream metabolites, including 3-hydroxyisovaleryl-CoA, resulting in elevated C5-OH.

Leucine_Catabolism cluster_3MCC 3-MCC Deficiency Block cluster_HMG HMG-CoA Lyase Deficiency Block Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Three_MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_MCC_CoA Isovaleryl-CoA Dehydrogenase Three_HIV_CoA 3-Hydroxyisovaleryl-CoA Three_MCC_CoA->Three_HIV_CoA Hydratase Three_MG_CoA 3-Methylglutaconyl-CoA Three_MCC_CoA->Three_MG_CoA 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Three_MCC_CoA->Three_MG_CoA C5OH This compound (C5-OH) Three_HIV_CoA->C5OH Carnitine Acyltransferase HMG_CoA HMG-CoA Three_MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase HMG_CoA->Acetyl_CoA

Leucine catabolism pathway and enzymatic blocks.
Isoleucine and Ketone Body Metabolism in β-Ketothiolase Deficiency

β-ketothiolase is essential for the final step of isoleucine catabolism and for the utilization of ketone bodies in extrahepatic tissues. A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, which can be metabolized to intermediates that are structurally similar to those in the leucine pathway, potentially leading to an elevation of C5-OH, although tiglylcarnitine (B1262128) (C5:1) is often a more prominent marker.[9][11][13]

Isoleucine_Ketone_Metabolism cluster_isoleucine Isoleucine Catabolism Isoleucine Isoleucine alpha_Keto_beta_Methylvalerate alpha_Keto_beta_Methylvalerate Isoleucine->alpha_Keto_beta_Methylvalerate Tiglyl_CoA Tiglyl_CoA alpha_Keto_beta_Methylvalerate->Tiglyl_CoA Two_Methyl_beta_Hydroxybutyryl_CoA Two_Methyl_beta_Hydroxybutyryl_CoA Tiglyl_CoA->Two_Methyl_beta_Hydroxybutyryl_CoA Two_Methylacetoacetyl_CoA Two_Methylacetoacetyl_CoA Two_Methyl_beta_Hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Propionyl_CoA Propionyl_CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Two_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA_Ile Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA_Ile β-Ketothiolase Two_Methylacetoacetyl_CoA->Acetyl_CoA_Ile Acetoacetate Acetoacetate Acetoacetyl_CoA Acetoacetyl_CoA Acetoacetate->Acetoacetyl_CoA Acetyl_CoA_Ketone Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_Ketone β-Ketothiolase Acetoacetyl_CoA->Acetyl_CoA_Ketone

Isoleucine and ketone body metabolism in BKT deficiency.

Experimental Protocols

The quantitative analysis of this compound from dried blood spots is performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Sample Preparation
  • Dried Blood Spot Punching: A 3.0 to 3.2 mm disk is punched from the dried blood spot on a Whatman 903 filter paper card into a well of a 96-well microtiter plate.[19][20] This corresponds to approximately 3.0 µL of whole blood.[19]

  • Extraction: The acylcarnitines are extracted from the DBS by adding an extraction solution containing stable isotope-labeled internal standards.[16][19] A common extraction solvent is a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) or methanol.[19][21] The plate is then agitated for a set period (e.g., 20-30 minutes) at room temperature.[16][19]

  • Derivatization (Optional): Some protocols involve derivatization of the extracted acylcarnitines to their butyl esters.[21] This is achieved by evaporating the supernatant and adding a butanolic hydrochloric acid solution, followed by incubation. However, with the increased sensitivity of modern mass spectrometers, non-derivatized methods are also common and offer simpler sample preparation.[19]

  • Final Preparation: After extraction (and derivatization, if performed), the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the MS/MS system.[16]

Tandem Mass Spectrometry (MS/MS) Analysis
  • Instrumentation: A triple quadrupole mass spectrometer is commonly used.[17]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[22][23] The instrument is set to monitor for specific precursor-to-product ion transitions for C5-OH and its corresponding internal standard. The precursor ion for C5-OH is typically m/z 262.2, and a common product ion is m/z 85.

  • Quantification: The concentration of C5-OH is determined by comparing the signal intensity of the analyte to that of the known concentration of the stable isotope-labeled internal standard.

Quality Control and Assurance

NBS laboratories must adhere to strict quality control and assurance protocols. This includes the regular analysis of quality control materials with known concentrations of C5-OH at low, medium, and high levels.[24][25] Participation in external quality assessment programs, such as those offered by the CDC's Newborn Screening Quality Assurance Program (NSQAP), is crucial for ensuring the accuracy and reliability of results.[25][26]

Data Presentation: Quantitative C5-OH Levels

The cutoff values for C5-OH can vary between different newborn screening programs and are established based on population data. It is important to note that relying solely on C5-OH levels for diagnosis is insufficient, and ratios with other acylcarnitines are often used to improve specificity.[2][27]

Table 1: Representative Cutoff Values for C5-OH in Newborn Screening

Screening Program/RegionC5-OH Cutoff Value (µmol/L)Reference
Saudi Arabia (Public Health Laboratory)0.8[28]
Study by Al Mutairi et al. (2024)0.73 (revised to 0.50 in 2020)[2]
Minnesota, USA (2001-2006)>2.0 (in combination with C5OH/C8 ratio >50 for 3MCC)[29]

Table 2: Typical C5-OH Levels in Confirmed Cases of Organic Acidemias

DisorderRange of C5-OH Levels (µmol/L)NotesReference
3-MCC Deficiency0.84 - 15.1Levels can vary significantly. Maternal 3-MCC can also cause elevation in the newborn.[2][7]
HMG-CoA Lyase DeficiencyElevated, specific ranges overlap with other disordersOften presents with other metabolic abnormalities.[2]
β-Ketothiolase DeficiencyMay be elevatedTiglylcarnitine (C5:1) is often a more prominent marker.[5]

Note: The values presented are for illustrative purposes and may not be directly comparable across different studies and laboratories due to variations in methodology.

Diagnostic Workflow and Differential Diagnosis

An elevated C5-OH result on a newborn screen is a presumptive positive and requires immediate follow-up. The following workflow outlines the typical steps for differential diagnosis.

Diagnostic_Workflow NBS Newborn Screen: Elevated C5-OH Immediate_Actions IMMEDIATE ACTIONS: - Contact family & assess clinical status - Consult with pediatric metabolic specialist NBS->Immediate_Actions Confirmatory_Testing Confirmatory Testing (Infant & Mother) Immediate_Actions->Confirmatory_Testing Urine_OA Urine Organic Acids Confirmatory_Testing->Urine_OA Plasma_AC Plasma Acylcarnitine Profile Confirmatory_Testing->Plasma_AC Biotinidase_Assay Serum Biotinidase Assay Confirmatory_Testing->Biotinidase_Assay Diagnosis Differential Diagnosis Urine_OA->Diagnosis Plasma_AC->Diagnosis Biotinidase_Assay->Diagnosis Three_MCC 3-MCC Deficiency (Infant or Maternal) Diagnosis->Three_MCC HMG HMG-CoA Lyase Deficiency Diagnosis->HMG BKT β-Ketothiolase Deficiency Diagnosis->BKT MCD Multiple Carboxylase Deficiency Diagnosis->MCD Other Other Rare Disorders Diagnosis->Other Final_Dx Definitive Diagnosis (Enzyme Assay / Molecular Testing) Three_MCC->Final_Dx HMG->Final_Dx BKT->Final_Dx MCD->Final_Dx Other->Final_Dx

Workflow for an elevated C5-OH newborn screen result.

Confirmatory testing is crucial for accurate diagnosis.[6][8] This typically involves:

  • Urine Organic Acid Analysis: This can help differentiate between the various disorders based on the pattern of excreted metabolites. For example, 3-MCC deficiency is characterized by elevated 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[2]

  • Plasma Acylcarnitine Profile: This provides a more detailed view of the acylcarnitine species and their ratios.

  • Testing of the Mother: It is essential to test the mother's urine for organic acids and plasma for acylcarnitines to rule out maternal 3-MCC deficiency.[8]

  • Enzyme Assays and Molecular Genetic Testing: Definitive diagnosis is often achieved through enzyme activity assays in fibroblasts or lymphocytes, or by sequencing the relevant genes (e.g., MCCC1, MCCC2, HMGCL, ACAT1).

Conclusion

This compound is a vital biomarker in newborn screening programs for the early detection of several organic acidemias. While an elevated C5-OH level is a sensitive indicator, it is not specific to a single disorder. A systematic and comprehensive follow-up, including detailed biochemical analyses of both the infant and the mother, is essential for an accurate differential diagnosis. This technical guide provides a framework for understanding the complexities of C5-OH in newborn screening, from the underlying biochemical pathways to the analytical methodologies and diagnostic workflows. For researchers and drug development professionals, a thorough understanding of these aspects is critical for developing new diagnostic tools and therapeutic interventions for these rare but serious metabolic disorders.

References

Unraveling the Clinical Significance of Elevated 3-Hydroxyisovalerylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) in biological fluids are a critical biomarker for a spectrum of inborn errors of metabolism, primarily affecting the leucine (B10760876) catabolism pathway. This technical guide provides an in-depth analysis of the clinical significance of elevated C5OH, the underlying biochemical pathways, and the analytical methodologies for its quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diagnostics for metabolic disorders. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key metabolic and experimental workflows to facilitate a deeper understanding of the role of C5OH in health and disease.

Introduction to this compound (C5OH)

This compound is an acylcarnitine, an ester of carnitine and 3-hydroxyisovaleric acid. It is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1] The primary role of carnitine and its acyl-esters is to facilitate the transport of fatty acids into the mitochondria for beta-oxidation.[2] In the context of leucine metabolism, the formation of C5OH serves as a detoxification mechanism to shuttle accumulating toxic metabolites out of the mitochondria.[3] Therefore, the detection of elevated C5OH levels in plasma or urine is a strong indicator of a metabolic block in the leucine degradation pathway.[4][5]

Biochemical Pathway of Leucine Catabolism and the Role of C5OH

The catabolism of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC).[6] A deficiency in this enzyme, or in the biotin (B1667282) cofactor, leads to the accumulation of 3-methylcrotonyl-CoA. This excess is then shunted into an alternative pathway where it is hydrated to form 3-hydroxyisovaleryl-CoA.[3][7] To mitigate the toxic effects of this accumulating acyl-CoA, it is esterified with carnitine to form this compound (C5OH), which can then be transported out of the mitochondria and excreted in the urine.[3]

Leucine_Catabolism_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Normal Pathway HIV_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Alternative Pathway (in 3-MCC deficiency) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA C5OH This compound (C5OH) HIV_CoA->C5OH Detoxification Urinary_Excretion Urinary Excretion C5OH->Urinary_Excretion Biotin Biotin MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Biotin->MCC Enoyl_CoA_Hydratase Enoyl-CoA Hydratase CAT Carnitine Acyltransferase

Clinical Significance of Elevated C5OH Levels

Elevated C5OH is a primary marker for several inborn errors of metabolism. Newborn screening programs routinely test for C5OH to enable early diagnosis and intervention.[4][8]

Inborn Errors of Metabolism Associated with Elevated C5OH
  • 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is the most common inborn error of leucine metabolism and is characterized by a deficiency of the 3-MCC enzyme.[6] The clinical presentation can range from asymptomatic to severe metabolic crises.[9]

  • 3-Methylglutaconic Aciduria (3-MGA): This is a group of disorders with heterogeneous clinical presentations, all characterized by the excretion of 3-methylglutaconic acid in the urine. Elevated C5OH can be a feature of some types of 3-MGA.[8]

  • 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This disorder affects both leucine metabolism and ketogenesis.[10] Patients can present with severe hypoglycemia and metabolic acidosis.

  • Beta-Ketothiolase (BKT) Deficiency: This condition affects the metabolism of isoleucine and ketones.[10]

  • Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These are disorders of biotin metabolism. Since 3-MCC is a biotin-dependent enzyme, a deficiency in biotin recycling (biotinidase deficiency) or attachment to carboxylases (holocarboxylase synthetase deficiency) leads to functional 3-MCC deficiency and elevated C5OH.[8][11]

Maternal 3-MCC Deficiency

Elevated C5OH levels in a newborn can also be indicative of maternal 3-MCC deficiency. In such cases, the abnormal metabolite crosses the placenta from the mother to the fetus.[12] The newborn is metabolically normal, and their C5OH levels will normalize after birth.[13] It is crucial to investigate the mother when a newborn screen is positive for elevated C5OH to ensure proper diagnosis and management for the mother.[12]

Quantitative Data on this compound Levels

The following tables summarize the quantitative levels of this compound in various biological matrices and clinical conditions.

Table 1: Reference Ranges for this compound (C5OH)

Biological MatrixPopulationReference RangeCitation(s)
PlasmaHealthy Adults0.002 - 0.008 µmol/L[8]
Dried Blood SpotNewborns< 0.5 µmol/L[14]
UrineHealthy AdultsNot typically reported as a primary diagnostic marker; ratio to creatinine (B1669602) is used.[15]

Table 2: this compound (C5OH) Levels in Pathological Conditions

ConditionBiological MatrixC5OH LevelCitation(s)
Marginal Biotin DeficiencyPlasma0.012 - 0.038 µmol/L[8]
3-MCC DeficiencyDried Blood Spot (Newborn)0.82 - 9.11 µmol/L[7][14]
Maternal 3-MCC DeficiencyMaternal SerumMarkedly elevated (specific values vary)[13]
Maternal 3-MCC DeficiencyBreast MilkMarkedly elevated (specific values vary)[13]
Multiple Carboxylase DeficiencySerum and UrineIncreased levels compared to healthy individuals[16]

Experimental Protocols for C5OH Quantification

The gold standard for the quantification of this compound is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Analysis of Acylcarnitines from Dried Blood Spots (DBS) by Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)

This method is widely used in newborn screening programs.

Methodology:

  • Sample Preparation:

    • A 3.2 mm punch is taken from the dried blood spot and placed in a well of a microtiter plate.[17]

    • 100 µL of an extraction solution containing stable isotope-labeled internal standards in methanol (B129727) is added to each well.[17][18]

    • The plate is sealed and incubated at 45°C for 45 minutes with shaking.[17]

    • The supernatant is transferred to a new plate for analysis.[17]

  • Derivatization (Butylation):

    • The extracted sample is dried under nitrogen.

    • 200 µL of 3N butanolic HCl is added, and the sample is heated at 60°C for 30 minutes to form butyl esters of the acylcarnitines.[19]

  • FIA-MS/MS Analysis:

    • The derivatized sample is injected into the mass spectrometer via flow injection.

    • The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Acylcarnitines are detected using precursor ion scanning of m/z 85 or multiple reaction monitoring (MRM).

DBS_Workflow DBS_Punch 1. Dried Blood Spot Punch (3.2mm) Extraction 2. Extraction with Methanol and Internal Standards DBS_Punch->Extraction Incubation 3. Incubation (45°C, 45 min) Extraction->Incubation Supernatant_Transfer 4. Supernatant Transfer Incubation->Supernatant_Transfer Drying 5. Drying under Nitrogen Supernatant_Transfer->Drying Derivatization 6. Butylation (3N Butanolic HCl, 60°C, 30 min) Drying->Derivatization FIA_MSMS 7. FIA-MS/MS Analysis Derivatization->FIA_MSMS Data_Analysis 8. Data Analysis and Quantification FIA_MSMS->Data_Analysis

Quantification of C5OH in Plasma by LC-MS/MS

This method offers high specificity and is used for confirmatory testing and research.

Methodology:

  • Sample Preparation:

    • 100 µL of plasma is mixed with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).[1]

    • Internal standard (e.g., D3-3HIA-carnitine) is added.

    • The mixture is subjected to solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[1][4]

    • The cartridge is washed, and the acylcarnitines are eluted with 2% formic acid in methanol.[1]

    • The eluate is dried and reconstituted for injection.

  • LC-MS/MS Analysis:

    • Chromatographic separation is performed on a C18 column with a gradient elution using a mobile phase of water and methanol containing 0.1% trifluoroacetic acid or formic acid.[1][6]

    • Detection is carried out using a triple quadrupole mass spectrometer in positive ESI mode with MRM.[1]

    • The MRM transition for C5OH is typically monitored.

Diagnostic Workflow for Elevated C5OH

The following diagram outlines a typical diagnostic workflow following an elevated C5OH result from a newborn screen.

Diagnostic_Workflow NBS Newborn Screen: Elevated C5OH Confirmatory_Testing Confirmatory Testing: Plasma Acylcarnitine Profile & Urine Organic Acids NBS->Confirmatory_Testing Maternal_Sample Collect Maternal Samples: Plasma Acylcarnitine & Urine Organic Acids Confirmatory_Testing->Maternal_Sample Abnormal_Infant Infant Results Remain Abnormal Confirmatory_Testing->Abnormal_Infant Normal_Infant Infant Results Normalize Maternal_Sample->Normal_Infant Maternal_3MCC Diagnosis: Maternal 3-MCC Deficiency Normal_Infant->Maternal_3MCC Further_Investigation Further Investigation of Infant: Enzyme Assay, Molecular Genetic Testing Abnormal_Infant->Further_Investigation Final_Diagnosis Final Diagnosis of Infant's Condition (e.g., 3-MCC, 3-MGA, Biotinidase Deficiency) Further_Investigation->Final_Diagnosis

Conclusion

Elevated this compound is a valuable biomarker for the diagnosis of several inborn errors of metabolism, most notably those affecting the leucine catabolism pathway. Its inclusion in newborn screening programs has been instrumental in the early detection and management of these potentially life-threatening conditions. A thorough understanding of the underlying biochemistry, coupled with robust and precise analytical methods, is essential for accurate diagnosis and for the development of novel therapeutic strategies. This guide provides a foundational resource for professionals in the field, summarizing the critical aspects of C5OH's clinical significance and analysis. Further research into the precise genotype-phenotype correlations and the long-term outcomes of individuals identified through newborn screening will continue to refine our understanding and management of these metabolic disorders.

References

The Biochemistry of 3-Hydroxyisovalerylcarnitine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), also known as C5-OH carnitine, is a pivotal intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its accumulation in biological fluids serves as a critical biomarker for a spectrum of inborn errors of metabolism and nutritional deficiencies, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, multiple carboxylase deficiency (MCD), and biotinidase deficiency. This technical guide provides an in-depth exploration of the biochemistry of 3-HIC, its role in various metabolic pathways, associated pathologies, and the analytical methodologies for its quantification. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders.

The Metabolic Origin and Function of this compound

This compound is an acylcarnitine, a class of compounds essential for the transport of fatty acids into the mitochondria for beta-oxidation. 3-HIC is specifically derived from the metabolism of leucine.

Leucine Catabolism Pathway

The breakdown of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by 3-methylcrotonyl-CoA carboxylase (3-MCC). When this enzyme is deficient or its cofactor, biotin (B1667282), is unavailable, 3-methylcrotonyl-CoA accumulates. This accumulation leads to an alternative metabolic route where 3-methylcrotonyl-CoA is hydrated to form 3-hydroxyisovaleryl-CoA. To mitigate the toxic effects of this accumulating acyl-CoA, it is conjugated with carnitine by carnitine acyltransferases to form this compound, which can then be exported from the mitochondria and excreted in urine.[1],[2],[3]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MCC_CoA->MG_CoA 3-MCC (Biotin-dependent) HIV_CoA 3-Hydroxyisovaleryl-CoA MCC_CoA->HIV_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA 3-MG-CoA Hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HIC This compound (C5-OH) HIV_CoA->HIC Carnitine Acyltransferase Carnitine Carnitine Carnitine->HIC

Figure 1: Leucine Catabolism and 3-HIC Formation.
The Role of Biotin

Biotin is an essential cofactor for several carboxylase enzymes, including 3-MCC. A deficiency in biotin, either due to dietary insufficiency, impaired absorption, or genetic defects in biotin recycling (biotinidase deficiency) or utilization (holocarboxylase synthetase deficiency), leads to reduced activity of these carboxylases.[4],[5] This results in a metabolic state mimicking multiple carboxylase deficiency, with elevated levels of 3-HIC and other metabolic markers. Therefore, 3-HIC is a sensitive biomarker for assessing biotin status.[2],[6],[5]

Biotin_Cycle cluster_carboxylases Biotin-Dependent Carboxylases Dietary_Biotin Dietary Biotin Free_Biotin Free Biotin Pool Dietary_Biotin->Free_Biotin Holocarboxylases Holocarboxylases (Active Enzymes) Free_Biotin->Holocarboxylases Holocarboxylase Synthetase Apocarboxylases Apocarboxylases (e.g., apo-3-MCC) Apocarboxylases->Holocarboxylases Biocytin Biocytin (from protein turnover) Holocarboxylases->Biocytin Proteolysis MCC 3-MCC Holocarboxylases->MCC PCC Propionyl-CoA Carboxylase Holocarboxylases->PCC PC Pyruvate Carboxylase Holocarboxylases->PC Biocytin->Free_Biotin Biotinidase

Figure 2: The Biotin Cycle and its role in activating carboxylases.

Pathological Significance of Elevated this compound

Elevated levels of 3-HIC are indicative of several inherited metabolic disorders.

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

This is the most common inborn error of leucine metabolism and is characterized by isolated deficiency of the 3-MCC enzyme.[7],[8],[9] The clinical presentation is highly variable, ranging from asymptomatic individuals identified through newborn screening to those with severe metabolic crises, including lethargy, hypotonia, and seizures, often triggered by illness or fasting.[7],[10]

Multiple Carboxylase Deficiency (MCD)

MCD results from defects in either holocarboxylase synthetase or biotinidase.[11],[12] Holocarboxylase synthetase is responsible for attaching biotin to the carboxylase enzymes, while biotinidase recycles biotin. Deficiency in either enzyme leads to the functional impairment of multiple carboxylases, resulting in a more complex metabolic phenotype than isolated 3-MCC deficiency.

Beta-Ketothiolase Deficiency

This is a disorder of isoleucine catabolism and ketone body metabolism.[11],[2] While the primary metabolic block is in the isoleucine pathway, secondary effects can lead to the accumulation of various acyl-CoAs, which can interfere with other metabolic pathways, including leucine degradation, sometimes resulting in a mild elevation of 3-HIC.[12]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 3: Isoleucine Catabolism and the role of Beta-Ketothiolase.

Quantitative Data

The concentration of 3-HIC in various biological matrices is a key diagnostic parameter. The following tables summarize typical concentrations in healthy individuals and in patients with relevant metabolic disorders.

Biological Matrix Condition Concentration Range (μmol/L) Reference(s)
Dried Blood Spot Normal (Newborn)< 0.7[10]
3-MCC Deficiency (Newborn)0.84 - 15.1[12]
Maternal 3-MCC Deficiency (Newborn)3.67 - 6.96[10]
Plasma/Serum Normal (Adult)< 0.11[2]
Biotin Deficiency (induced)Increase of ~3-fold from baseline[6],[13]
Urine Normal< 2.93 mmol/mol creatinine[14]
3-MCC DeficiencySignificantly elevated[10]

Note: Reference ranges can vary between laboratories and methodologies.

Experimental Protocols

The gold standard for the quantification of 3-HIC and other acylcarnitines is tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS) or employed in a flow-injection analysis setup (FIA-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)
  • Punching: A 3.2 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[15],[16]

  • Extraction: 100 µL of an extraction solution, typically methanol (B129727) containing stable isotope-labeled internal standards (e.g., d3-C5-OH carnitine), is added to each well.[15],[17]

  • Incubation: The plate is agitated for 30 minutes at room temperature to facilitate the extraction of acylcarnitines.

  • Drying: The supernatant is transferred to a new plate and dried under a stream of nitrogen.[15]

  • Derivatization (optional but common): The dried extract is reconstituted in 100 µL of 3N butanolic-HCl and incubated at 60°C for 30 minutes to form butyl esters. This step improves chromatographic properties and ionization efficiency.[18],[15]

  • Final Reconstitution: The butylated sample is dried again and reconstituted in a solvent suitable for LC-MS/MS analysis, such as 80:20 methanol:water.[15]

LC-MS/MS Analysis
  • Chromatography: While FIA-MS/MS is used for high-throughput screening, LC-MS/MS provides better separation of isomers. A C8 or C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[8],[19]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • Detection: Acylcarnitines are typically detected using a precursor ion scan of m/z 85 (for underivatized acylcarnitines) or m/z 144 (for butylated acylcarnitines), or more commonly, through Multiple Reaction Monitoring (MRM) for specific acylcarnitine species. The MRM transition for butylated 3-HIC is typically m/z 318.2 -> m/z 144.2.[18],[20]

Experimental_Workflow DBS Dried Blood Spot Sample Punch Punch 3.2 mm disc DBS->Punch Extract Extract with Methanol + Internal Standards Punch->Extract Dry1 Dry Supernatant Extract->Dry1 Derivatize Derivatize with Butanolic-HCl Dry1->Derivatize Dry2 Dry Sample Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Figure 4: Experimental workflow for 3-HIC analysis from DBS.

Conclusion

This compound is a crucial biomarker in the diagnosis and management of several inborn errors of metabolism and nutritional deficiencies. A thorough understanding of its biochemistry, the metabolic pathways it is involved in, and the analytical methods for its detection is essential for researchers and clinicians in the field of metabolic diseases. The information provided in this guide serves as a comprehensive resource to aid in the ongoing research and development of diagnostics and therapeutics for these conditions.

References

3-Hydroxyisovalerylcarnitine in Urine vs. Plasma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preliminary Studies, Methodologies, and Clinical Significance for Drug Development Professionals, Scientists, and Researchers.

Executive Summary

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine), a derivative of the leucine (B10760876) catabolic pathway, has emerged as a critical biomarker for certain inborn errors of metabolism, notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, and for assessing biotin (B1667282) status. This technical guide provides a comprehensive overview of preliminary studies comparing the presence and quantitative levels of 3-HIA-carnitine in urine and plasma. It details the analytical methodologies for its detection, presents comparative quantitative data, and illustrates the underlying biochemical pathways and diagnostic workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and metabolic disease research, offering insights into the utility of urinary and plasma 3-HIA-carnitine as diagnostic and monitoring markers.

Introduction

3-Methylcrotonyl-CoA carboxylase (3-MCC) is a biotin-dependent enzyme essential for the normal catabolism of the branched-chain amino acid leucine. A deficiency in this enzyme, an autosomal recessive disorder, leads to the accumulation of upstream metabolites.[1][2] The body attempts to detoxify the buildup of 3-methylcrotonyl-CoA by converting it to 3-hydroxyisovaleric acid and subsequently conjugating it with carnitine to form this compound (C5-OH).[3] This metabolite is then excreted in urine and can be detected at elevated levels in plasma.[4] Consequently, elevated 3-HIA-carnitine is a primary marker in newborn screening programs for 3-MCC deficiency.[5][6]

Furthermore, since 3-MCC is a biotin-dependent carboxylase, its activity is compromised in states of biotin deficiency. This leads to an increase in plasma and urinary 3-HIA-carnitine, making it a sensitive and early indicator of marginal biotin deficiency.[7][8] Understanding the correlation and comparative levels of 3-HIA-carnitine in both urine and plasma is crucial for developing robust diagnostic and monitoring strategies for these metabolic conditions.

Quantitative Data: Urine vs. Plasma this compound

Preliminary studies have consistently shown that in conditions of impaired leucine metabolism, 3-HIA-carnitine is elevated in both urine and plasma.[9] A key study involving experimentally induced marginal biotin deficiency in healthy adults provides valuable comparative data, demonstrating a strong positive correlation between plasma and urinary concentrations of 3-HIA-carnitine.

Below is a summary of quantitative data from a study that measured 3-HIA-carnitine in both plasma and urine from the same individuals at baseline (biotin-sufficient) and after 28 days of a biotin-deficient diet.

Condition Matrix Analyte Mean Concentration (Day 0) Mean Concentration (Day 28) Unit Fold Increase
Biotin SufficientPlasma3-HIA-carnitine~6~18nmol/L~3.0
Biotin DeficientUrine3-HIA-carnitine~0.04~0.14µmol/mmol creatinine~3.5

Table adapted from data presented in Stratton et al., J Nutr, 2011.[7]

The study found a significant linear relationship between plasma 3-HIA-carnitine concentration and urinary excretion, with the plasma concentration predicting 87% of the variability in urinary excretion. This strong correlation suggests that both matrices can be reliably used for assessing metabolic disturbances related to 3-MCC and biotin status.

Experimental Protocols

The quantification of 3-HIA-carnitine in biological fluids is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10]

Plasma this compound Analysis by LC-MS/MS

Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIA-carnitine).

  • Perform protein precipitation by adding an organic solvent such as methanol (B129727).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[8]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transition for 3-HIA-carnitine and its internal standard.[8]

Urine this compound Analysis by LC-MS/MS

Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine supernatant with deionized water (e.g., 30-fold dilution).

  • Add the internal standard to the diluted urine.

  • The sample is then ready for direct injection into the LC-MS/MS system. A solid-phase extraction step is generally not required for urine analysis, which allows for high throughput.[10]

Chromatographic and Mass Spectrometric Conditions: The LC-MS/MS conditions for urine analysis are similar to those for plasma analysis, utilizing a C18 column, a gradient elution with an acidified mobile phase, and detection by MRM in positive ESI mode.[10]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Leucine_Catabolism Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA a_Ketoisocaproate->Isovaleryl_CoA Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA Three_Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Three_Methylcrotonyl_CoA->Three_Methylglutaconyl_CoA 3-MCC (Biotin-dependent) Three_Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Three_Methylcrotonyl_CoA->Three_Hydroxyisovaleryl_CoA Block in 3-MCC Deficiency HMG_CoA HMG-CoA Three_Methylglutaconyl_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_Acetyl_CoA Three_HIA_Carnitine This compound (in Plasma and Urine) Three_Hydroxyisovaleryl_CoA->Three_HIA_Carnitine Carnitine Conjugation Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C5OH Elevated C5-OH (3-HIA-carnitine) NBS->Elevated_C5OH Confirmatory_Testing Confirmatory Testing Elevated_C5OH->Confirmatory_Testing Maternal_Testing Maternal Sample Testing (Plasma/Urine) Elevated_C5OH->Maternal_Testing Consider Maternal 3-MCC Deficiency Plasma_Acylcarnitine Plasma Acylcarnitine Profile Confirmatory_Testing->Plasma_Acylcarnitine Urine_Organic_Acids Urine Organic Acids Confirmatory_Testing->Urine_Organic_Acids Enzyme_Assay 3-MCC Enzyme Assay (Fibroblasts/Lymphocytes) Plasma_Acylcarnitine->Enzyme_Assay Persistent Elevation Urine_Organic_Acids->Enzyme_Assay Elevated 3-HIA & 3-MCG Genetic_Testing MCCC1/MCCC2 Gene Sequencing Enzyme_Assay->Genetic_Testing Deficient Activity Diagnosis Diagnosis of 3-MCC Deficiency Genetic_Testing->Diagnosis Pathogenic Variants Identified Biotin_Relationship cluster_0 Biotin Status cluster_1 Enzyme Activity cluster_2 Metabolite Accumulation cluster_3 Biomarker Elevation Biotin_Deficiency Biotin Deficiency Reduced_3MCC_Activity Reduced 3-MCC Enzyme Activity Biotin_Deficiency->Reduced_3MCC_Activity Increased_3MC_CoA Increased 3-Methylcrotonyl-CoA Reduced_3MCC_Activity->Increased_3MC_CoA Elevated_3HIA_Carnitine Elevated 3-HIA-carnitine (Urine and Plasma) Increased_3MC_CoA->Elevated_3HIA_Carnitine

References

Methodological & Application

Application Note: Quantification of 3-Hydroxyisovalerylcarnitine (C5-OH) in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyisovalerylcarnitine (C5-OH), an acylcarnitine, is a critical biomarker for monitoring disorders related to leucine (B10760876) metabolism.[1][2] Elevated levels of C5-OH are indicative of certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, and can also serve as a functional marker for biotin (B1667282) deficiency.[3][4][5] Accurate and sensitive quantification of this compound in biological matrices is therefore essential for clinical diagnosis, newborn screening, and monitoring therapeutic interventions.[6][7]

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma and urine. The method utilizes a simple sample preparation procedure and offers high throughput, precision, and accuracy, making it suitable for both research and clinical laboratory settings.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection by tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Clinical Significance

An increased concentration of this compound is a key indicator for several metabolic disorders:

  • 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: A genetic disorder affecting the metabolism of the amino acid leucine.[2]

  • Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These disorders lead to multiple carboxylase deficiency, affecting the activity of biotin-dependent enzymes, including MCC.

  • Biotin Deficiency: Reduced activity of the biotin-dependent MCC enzyme leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway forming 3-hydroxyisovaleric acid and subsequently this compound.[3][8]

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Deuterated this compound (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column (e.g., C18, 100 x 2.1 mm, 2.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation (Plasma)
  • Thaw: Allow plasma samples, calibrators, and quality controls (QCs) to thaw at room temperature.

  • Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Sample Preparation (Urine)
  • Thaw and Mix: Thaw urine samples and vortex to ensure homogeneity.

  • Dilution: Dilute the urine sample 1:10 with water.

  • Aliquoting: Take 50 µL of the diluted urine.

  • Internal Standard Addition: Add 100 µL of the internal standard working solution.

  • Vortex and Centrifuge: Vortex the mixture and centrifuge if any particulate matter is present.

  • Transfer and Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 248.1 → 85.1; Internal Standard (d9-C5-OH): m/z 257.2 → 85.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms
Ion Source Temp. 500°C

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method, compiled from various literature sources.

ParameterPlasmaUrineReference
Linearity (ng/mL) 1 - 5005 - 1000[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 15[3]
Intra-day Precision (%CV) < 10%< 12%[3][6]
Inter-day Precision (%CV) < 15%< 15%[3][6]
Accuracy (% Recovery) 90 - 110%88 - 112%[3][6]
Extraction Recovery > 85%Not Applicable[3]

Signaling Pathways and Workflows

experimental_workflow start Sample Receipt (Plasma/Urine) sample_prep Sample Preparation - Thaw and Aliquot - Add Internal Standard - Protein Precipitation (Plasma) - Dilution (Urine) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation transfer Supernatant Transfer centrifugation->transfer injection LC-MS/MS Injection transfer->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition data_processing Data Processing - Peak Integration - Calibration Curve Generation data_acquisition->data_processing quantification Quantification of C5-OH data_processing->quantification end Report Generation quantification->end

Caption: Experimental workflow for C5-OH quantification.

Caption: Leucine catabolic pathway and C5-OH formation.

Discussion

This LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma and urine. The simple sample preparation protocol allows for high-throughput analysis, which is particularly advantageous in clinical and newborn screening settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.

The chromatographic separation is critical for resolving this compound from its isomers, which can interfere with accurate quantification. The described gradient elution effectively separates these compounds, ensuring the specificity of the assay.

Conclusion

The validated LC-MS/MS method detailed in this application note is a powerful tool for researchers, scientists, and drug development professionals for the accurate and precise quantification of this compound. This method can be readily implemented in a laboratory with standard LC-MS/MS instrumentation and can aid in the diagnosis and management of related metabolic disorders.

References

Analysis of 3-Hydroxyisovalerylcarnitine in Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key biomarker for the diagnosis of several inborn errors of metabolism, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, which is an inherited disorder of leucine (B10760876) catabolism. The accurate and precise measurement of C5OH in DBS is crucial for newborn screening programs and clinical research. This protocol outlines a non-derivatized sample preparation method and provides LC-MS/MS parameters for the sensitive and specific quantification of C5OH.

Introduction

This compound (C5OH) is an acylcarnitine that accumulates in the body due to defects in the metabolic pathway of the branched-chain amino acid leucine. Elevated levels of C5OH are a primary indicator for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder. Newborn screening programs widely utilize the analysis of acylcarnitines in dried blood spots to detect this and other metabolic disorders early in life, allowing for timely intervention and management.[1][2]

Tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of acylcarnitines in DBS due to its high sensitivity, specificity, and multiplexing capabilities.[1] This application note details a robust and reproducible LC-MS/MS method for the quantification of C5OH in DBS samples. The method employs a simple protein precipitation extraction and uses a stable isotope-labeled internal standard to ensure accuracy.

Experimental Protocols

Materials and Reagents
  • This compound (C5OH) analytical standard

  • This compound-d3 (C5OH-d3) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Dried blood spot collection cards (e.g., Whatman 903)

  • Control dried blood spots (available from programs like the Newborn Screening Quality Assurance Program - NSQAP)[3]

Sample Preparation
  • From a dried blood spot card, punch a 3.0 mm or 3.2 mm disk into a clean 1.5 mL microcentrifuge tube or a well of a 96-well plate.[4]

  • Prepare an extraction solution of 85:15 (v/v) acetonitrile:water containing the internal standard, this compound-d3. The concentration of the internal standard should be optimized based on the instrument's sensitivity and the expected range of C5OH concentrations.

  • To each DBS punch, add 100-200 µL of the extraction solution.[4][5]

  • Seal the tubes or plate and vortex briefly.

  • Incubate the samples for 20-30 minutes at room temperature on a microplate shaker.[4][5]

  • Centrifuge the samples to pellet the filter paper and any precipitated proteins.

  • Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientIsocratic or a shallow gradient optimized for separation from isobars

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Source TemperatureOptimized for the specific instrument
Ion Spray VoltageOptimized for the specific instrument
Collision GasArgon

Table 3: MRM Transitions for this compound (C5OH) and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C5OH)262.285.1Optimized (e.g., 20-30)
This compound-d3 (IS)265.285.1Optimized (e.g., 20-30)

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The theoretical monoisotopic mass for the protonated C5OH molecule [M+H]+ is approximately 262.1655.[6] The characteristic product ion for acylcarnitines is m/z 85.[1][6]

Data Presentation and Method Validation

The method should be validated to ensure its performance for the intended application. Key validation parameters include linearity, precision, accuracy, and sensitivity.

Table 4: Linearity of this compound (C5OH) Assay

ParameterResult
Calibration Range (µM)0.04 - 10.14
Regression ModelLinear
Weighting1/x or 1/x²
Correlation Coefficient (r²)> 0.99

Data synthesized from multiple sources indicating common performance characteristics.[7][8]

Table 5: Precision and Accuracy of this compound (C5OH) Assay

QC LevelConcentration (µM)Intra-assay CV (%)Inter-assay CV (%)Accuracy (% Recovery)
Low (LQC)0.119< 15< 1585 - 115
Medium (MQC)5.071< 15< 1585 - 115
High (HQC)7.606< 15< 1585 - 115

Concentrations for QC levels are based on published data.[7] Acceptance criteria for CV and accuracy are based on typical bioanalytical method validation guidelines.

Table 6: Sensitivity of the this compound (C5OH) Assay

ParameterValue (µM)
Lower Limit of Quantification (LLOQ)0.040

LLOQ value based on published data.[7]

Visualizations

Leucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of leucine, highlighting the step catalyzed by 3-methylcrotonyl-CoA carboxylase and the subsequent formation of this compound when this enzyme is deficient.

Leucine_Metabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA MCCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MCCoA MGCoA 3-Methylglutaconyl-CoA MCCoA->MGCoA 3-Methylcrotonyl-CoA Carboxylase (3-MCC) HIVCoA 3-Hydroxyisovaleryl-CoA MCCoA->HIVCoA HMGCoA HMG-CoA MGCoA->HMGCoA C5OH This compound (C5OH) HIVCoA->C5OH Carnitine Acyltransferase Deficiency 3-MCC Deficiency Deficiency->MCCoA

Caption: Leucine catabolism and C5OH formation.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol for this compound in dried blood spots.

Workflow Start Dried Blood Spot (DBS) Sample Punch Punch 3 mm Disc Start->Punch Extraction Add Extraction Solution (Acetonitrile/Water with IS) Punch->Extraction Incubate Vortex and Incubate (20-30 min) Extraction->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data Report Report Results Data->Report

References

Application Notes and Protocols for 3-Hydroxyisovalerylcarnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC), also known as C5-OH acylcarnitine, is a critical biomarker for monitoring inborn errors of leucine (B10760876) metabolism and for assessing biotin (B1667282) deficiency.[1][2][3] An elevated concentration of 3-HIC in biological fluids such as plasma, serum, urine, and dried blood spots can indicate metabolic disorders like 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency.[4] Accurate and reliable quantification of 3-HIC is paramount for the timely diagnosis and management of these conditions.

The analytical method of choice for 3-HIC measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][5] However, the accuracy of LC-MS/MS analysis is highly dependent on the sample preparation technique employed to remove interfering substances from the biological matrix. This document provides detailed application notes and protocols for three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Signaling Pathway: Leucine Catabolism and the Role of Biotin

The concentration of this compound is intrinsically linked to the catabolism of the branched-chain amino acid leucine and the availability of the vitamin biotin. The following diagram illustrates the metabolic pathway leading to the formation of 3-HIC and highlights the critical role of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). A deficiency in biotin or a genetic defect in the 3-MCC enzyme leads to an accumulation of 3-methylcrotonyl-CoA, which is subsequently shunted towards the formation of 3-hydroxyisovaleric acid and its carnitine ester, 3-HIC.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation HIVA 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->HIVA Accumulation Pathway HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HIC This compound HIVA->HIC Biotin Biotin MCC 3-MCC Biotin->MCC Cofactor MCC->Methylcrotonyl_CoA

Leucine catabolism and 3-HIC formation.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery of 3-HIC and the extent of matrix effects, which in turn affect the accuracy and sensitivity of the assay. The following table summarizes quantitative data for different sample preparation techniques based on published literature for acylcarnitines. It is important to note that these values can vary depending on the specific matrix, LC-MS/MS system, and validation protocol.

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (Cation Exchange)Liquid-Liquid Extraction (Butanol)
Recovery (%) >80%[6]83 ± 7%[7][8]>80% (for C2-C8 acylcarnitines)
Matrix Effect Present, can be significantMinimizedVariable
LOD (Limit of Detection) Not consistently reportedNanomolar rangeNot consistently reported
LOQ (Limit of Quantification) ~0.1 µmol/L (for short-chain acylcarnitines)~0.1 µmol/L (for acylcarnitines)[9]Not consistently reported
Throughput HighMediumMedium
Cost per Sample LowHighMedium

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent that yields clean extracts for acylcarnitine analysis.

Workflow Diagram:

PPT_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add cold Acetonitrile (1:3 v/v) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze

Protein Precipitation Workflow.

Protocol:

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.

  • Reagent Preparation: Prepare a stock solution of the internal standard (e.g., d3-3-Hydroxyisovalerylcarnitine) in a suitable solvent like methanol.

  • Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 100 µL of plasma. c. Spike with an appropriate amount of the internal standard working solution. d. Add 300 µL of ice-cold acetonitrile. e. Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Protein Removal: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: a. Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Analysis: a. The supernatant can be directly injected into the LC-MS/MS system. Alternatively, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the initial mobile phase for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation by utilizing a stationary phase to selectively retain the analyte of interest while interfering substances are washed away. For acylcarnitines, which are positively charged, cation exchange SPE is a highly effective technique.

Workflow Diagram:

SPE_Workflow cluster_spe SPE Cartridge start Start: Plasma/Urine Sample pretreat Pre-treat Sample (Dilute) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute 3-HIC wash->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze LLE_Workflow start Start: Urine/Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample add_is->acidify add_butanol Add Butanol acidify->add_butanol vortex Vortex & Centrifuge add_butanol->vortex organic_phase Collect Organic Phase vortex->organic_phase dry_reconstitute Dry & Reconstitute organic_phase->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

References

Application Notes and Protocols for the Robust Detection of 3-Hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) is a critical biomarker for monitoring several inborn errors of metabolism, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotinidase deficiency.[1][2][3][4] Its detection and quantification are also vital in assessing biotin (B1667282) status in patient populations.[5][6][7][8] An elevated concentration of C5OH in biological fluids such as blood and urine is a primary indicator of disruptions in the leucine (B10760876) catabolic pathway.[1][5][6][8] This document provides a detailed protocol for a robust and validated assay for the quantitative determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical method for this application.[9][10][11]

Signaling Pathway and Metabolic Context

This compound is an acylcarnitine that accumulates when the normal metabolism of the branched-chain amino acid leucine is impaired. Specifically, a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase leads to a buildup of 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, leading to the formation of 3-hydroxyisovaleryl-CoA, which is subsequently conjugated with carnitine to form this compound.[12][13]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Normal Pathway C5OH This compound Methylcrotonyl_CoA->C5OH Alternative Pathway (in 3-MCC deficiency) HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA three_MCC 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) three_MCC->Methylcrotonyl_CoA Carnitine Carnitine Carnitine->C5OH Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->Methylcrotonyl_CoA three_HMG_CoA_lyase 3-HMG-CoA Lyase three_HMG_CoA_lyase->HMG_CoA

Leucine catabolism and C5OH formation.

Quantitative Data Summary

The following tables summarize quantitative data for this compound levels in various biological matrices and conditions.

Table 1: this compound Concentrations in Dried Blood Spots (DBS) from Proficiency Testing [9]

MethodMean C5OH Concentration (μmol/L)
Derivatized2.80
Non-derivatized2.67

Table 2: Plasma this compound in Response to Biotin Deficiency [5][6][8]

Study DayFold Increase from Baseline (Day 0)p-value
Day 28~3-fold0.027

Table 3: Urinary this compound in Response to Biotin Deficiency [7]

Study DayMean Fold Increase in Excretion from Baseline (Day 0)p-value
Day 283.5-fold0.026

Experimental Protocols

The following protocols describe the methodology for the quantitative analysis of this compound in biological samples using LC-MS/MS.

Protocol 1: Analysis of this compound in Dried Blood Spots (DBS)

This protocol is adapted from methodologies used in newborn screening programs.[9]

1. Materials and Reagents:

  • Dried blood spot punches (3 mm)

  • Methanol containing a deuterated internal standard (e.g., d3-C5OH carnitine)

  • 96-well filter plates

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C8 or C18 analytical column

2. Sample Preparation Workflow:

DBS_Workflow start Start: Dried Blood Spot Sample punch Punch 3mm disc from DBS start->punch extract Place punch in 96-well plate and add methanolic internal standard solution punch->extract incubate Incubate with shaking extract->incubate elute Elute into a collection plate incubate->elute evaporate Evaporate to dryness under nitrogen elute->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS system reconstitute->analyze

DBS sample preparation workflow.

3. LC-MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (C5OH): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • Internal Standard (e.g., d3-C5OH): Monitor the corresponding transition for the deuterated analog.

  • Chromatography: Utilize a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a modifier such as formic acid to achieve separation from isomeric compounds.

4. Data Analysis:

  • Quantify C5OH by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration in unknown samples.

Protocol 2: Analysis of this compound in Plasma

This protocol is based on methods developed for assessing biotin status.[5][6]

1. Materials and Reagents:

  • Plasma samples

  • Acetonitrile containing a deuterated internal standard (e.g., d3-C5OH carnitine)

  • Microcentrifuge tubes

  • LC-MS/MS system

  • Analytical column (e.g., C8 or C18)

2. Sample Preparation:

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Parameters:

  • Follow the same LC-MS/MS parameters as described in Protocol 1.

4. Data Analysis:

  • Perform quantification as described in Protocol 1.

Protocol 3: Analysis of this compound in Urine

This protocol is designed for the analysis of urinary C5OH.[7]

1. Materials and Reagents:

  • Urine samples

  • Deuterated internal standard (e.g., d3-C5OH carnitine)

  • LC-MS/MS system

  • Analytical column (e.g., C8 or C18)

2. Sample Preparation:

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard.

  • Vortex to mix.

  • Directly inject the diluted sample into the LC-MS/MS system. Note: A solid-phase extraction (SPE) step may be incorporated for cleaner samples if necessary, but direct injection is often sufficient.[7]

3. LC-MS/MS Parameters:

  • Follow the same LC-MS/MS parameters as described in Protocol 1.

4. Data Analysis:

  • Perform quantification as described in Protocol 1. Results should be normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Conclusion

The LC-MS/MS-based methods described provide a robust and sensitive approach for the quantitative analysis of this compound in various biological matrices. Accurate and precise measurement of C5OH is essential for the diagnosis and management of several inherited metabolic disorders and for research into nutritional deficiencies. The provided protocols offer a foundation for laboratories to develop and validate their own assays for this important biomarker.

References

Application Notes and Protocols for 3-Hydroxyisovalerylcarnitine as a Functional Marker for Biotin Status

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin (B1667282), a water-soluble B vitamin, is an essential cofactor for five mammalian carboxylases that play critical roles in fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids.[1] Biotin deficiency can lead to serious neurological and dermatological issues. While frank biotin deficiency is rare, marginal deficiency may be more common, particularly during pregnancy, in patients receiving long-term anticonvulsant therapy, or with certain genetic disorders.[2] Accurate assessment of biotin status is crucial for diagnosis and intervention. 3-Hydroxyisovalerylcarnitine (3-HIA-carnitine) has emerged as an early, sensitive, and reliable functional marker of biotin status.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for its use.

Biochemical Basis of 3-HIA-carnitine as a Biotin Marker

The utility of 3-HIA-carnitine as a biomarker is rooted in the catabolism of the branched-chain amino acid, leucine (B10760876). A key step in this pathway is catalyzed by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor.[1][5]

In a state of biotin deficiency, the activity of MCC is impaired. This leads to the accumulation of its substrate, 3-methylcrotonyl-CoA.[1][6] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to 3-hydroxyisovaleryl-CoA.[2][6] To mitigate potential mitochondrial toxicity, 3-hydroxyisovaleryl-CoA is conjugated with carnitine by carnitine acyltransferase to form 3-HIA-carnitine, which is then exported from the mitochondria and can be detected in plasma, urine, and dried blood spots.[1][2] Therefore, an elevated concentration of 3-HIA-carnitine serves as a direct functional indicator of reduced MCC activity and, by extension, biotin insufficiency.[1][5][7]

cluster_pathway Leucine Catabolism Pathway cluster_enzyme Enzyme & Cofactor Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Multiple Steps MCC_substrate 3-Methylcrotonyl-CoA IsovalerylCoA->MCC_substrate Isovaleryl-CoA dehydrogenase MCC_product 3-Methylglutaconyl-CoA MCC_substrate->MCC_product Normal Pathway Alternate_product 3-Hydroxyisovaleryl-CoA MCC_substrate->Alternate_product Alternate Pathway (Biotin Deficiency) Final_marker This compound (3-HIA-carnitine) Alternate_product->Final_marker Carnitine Acyltransferase Biotin_Deficiency Biotin Deficiency MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) Biotin Biotin (Cofactor) Biotin->MCC Activates Biotin_Deficiency->MCC Inhibits

Caption: Leucine catabolism and the formation of 3-HIA-carnitine in biotin deficiency.

Data Presentation: Quantitative Changes in 3-HIA-carnitine

Studies involving experimentally induced marginal biotin deficiency in healthy adults have consistently demonstrated a significant increase in both plasma and urinary 3-HIA-carnitine levels. This response underscores its sensitivity as a biomarker.

Table 1: Plasma 3-HIA-carnitine Concentrations in Response to Induced Biotin Deficiency

Study Population Duration of Deficiency Baseline Concentration (mean) Post-Deficiency Concentration (mean) Fold Increase (approx.) P-value Reference
3 healthy adults 28 days ~0.93 ng/mL ~2.79 ng/mL 3-fold 0.027 [1][5]

| 10 healthy adults | 28 days | Not specified | Not specified | Significant increase | < 0.0001 |[3][6] |

Table 2: Urinary 3-HIA-carnitine Excretion in Response to Induced Biotin Deficiency

Study Population Duration of Deficiency Baseline Excretion (mean) Post-Deficiency Excretion (mean) Fold Increase (approx.) P-value Reference
4 healthy adults 28 days Not specified Not specified 3.5-fold 0.026 [8]

| 10 healthy adults | 28 days | Not specified | Not specified | 3-fold | < 0.0001 |[2] |

Table 3: Reported Reference Ranges for 3-HIA-carnitine

Matrix Population Reference Range Reference
Plasma Adults Endogenous level measured at 2.80 ± 0.821 ng/mL [1]
Urine General < 2.93 millimoles/mole creatinine [9]

| Dried Blood Spot | Udupi, South India | 0.01–0.49 µM |[10] |

Note: Reference ranges can vary between laboratories and populations. It is essential to establish laboratory-specific normal ranges.

Experimental Protocols

The gold standard for the quantification of 3-HIA-carnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][5][7][8]

Protocol: Quantification of 3-HIA-carnitine in Plasma by LC-MS/MS

This protocol is adapted from validated methods described in the literature.[1][5]

1. Principle: Plasma proteins are precipitated, and the supernatant containing 3-HIA-carnitine and an internal standard is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

2. Materials and Reagents:

  • Plasma samples (collected in EDTA or heparin tubes)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., d3-acetylcarnitine or a specific C5OH-carnitine isotope)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ACN containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Gradient: A typical gradient would start with low %B, ramp up to a high %B to elute the analyte, followed by a re-equilibration step.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer is required for Multiple Reaction Monitoring (MRM).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for 3-HIA-carnitine and the internal standard must be optimized. For 3-HIA-carnitine (C5OH), a common precursor ion is m/z 248.2.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

  • Use a linear regression model to fit the curve.

  • Calculate the concentration of 3-HIA-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow Experimental Workflow for 3-HIA-carnitine Analysis Sample_Collection 1. Sample Collection (Plasma, Urine, or DBS) Sample_Prep 2. Sample Preparation - Add Internal Standard - Protein Precipitation Sample_Collection->Sample_Prep Centrifugation 3. Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LCMS_Analysis Data_Processing 6. Data Processing - Peak Integration - Area Ratio Calculation LCMS_Analysis->Data_Processing Quantification 7. Quantification (vs. Calibration Curve) Data_Processing->Quantification Final_Result 8. Final Concentration Report Quantification->Final_Result

Caption: Workflow for the quantification of 3-HIA-carnitine via LC-MS/MS.

Application Notes

  • High Sensitivity and Early Detection: Plasma and urinary 3-HIA-carnitine are sensitive indicators of even marginal biotin deficiency, often showing significant increases before clinical symptoms appear.[2][3] In one study, 7 out of 10 subjects showed elevated plasma 3-HIA-carnitine by day 14 of a biotin-deficient diet.[3]

  • Advantages over Other Methods: Measurement of 3-HIA-carnitine is technically less demanding and has higher throughput compared to traditional enzyme activity assays, such as measuring propionyl-CoA carboxylase (PCC) in lymphocytes.[1][6] This makes it more suitable for large-scale population studies.

  • Sample Stability and Volume: The analyte is stable, and the assay requires a small sample volume, which is advantageous for studies involving vulnerable populations like newborns or for longitudinal monitoring.[3]

  • Clinical Applications:

    • Pregnancy: Assessing biotin status during pregnancy is critical, as marginal deficiency may be teratogenic.[1]

    • Newborn Screening: 3-HIA-carnitine is an important marker in newborn screening for several inborn errors of metabolism, including MCC deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[9][11][12]

    • Drug Monitoring: It can be used to monitor the biotin status of patients on long-term anticonvulsant therapies, which are known to interfere with biotin levels.[2]

  • Potential Confounders: Since 3-HIA-carnitine is a product of leucine catabolism, its levels can be influenced by dietary leucine intake.[1][10] This should be considered when interpreting results, especially in individuals with unusually high or low protein consumption.

Conclusion

This compound is a robust, sensitive, and specific functional biomarker for assessing biotin status. Its measurement via LC-MS/MS offers a high-throughput and reliable method suitable for a wide range of research and clinical applications. The clear biochemical link between biotin availability, MCC enzyme activity, and 3-HIA-carnitine production provides a strong foundation for its use in diagnosing marginal biotin deficiency and in monitoring at-risk populations.

References

Application Notes and Protocols for Monitoring Metabolic Disorders Using 3-Hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovalerylcarnitine (3-HIC), also known as C5-OH acylcarnitine, is a critical biomarker for the diagnosis and monitoring of several inborn errors of metabolism. It is an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Elevated concentrations of 3-HIC in biological fluids such as plasma, urine, and dried blood spots are indicative of defects in the leucine degradation pathway. This document provides detailed application notes on the clinical significance of 3-HIC and comprehensive protocols for its quantification, aiding researchers and clinicians in the effective monitoring of associated metabolic disorders.

Clinical Significance

Elevated levels of this compound are primarily associated with the following metabolic disorders:

  • 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is the most common inborn error of leucine metabolism and is characterized by a deficiency of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[1][2] The presence of elevated amounts of 3-HIC in plasma and urine is a key diagnostic marker for this condition.[1]

  • Biotinidase Deficiency and Holocarboxylase Synthetase Deficiency: These disorders affect the recycling and utilization of biotin (B1667282), a crucial cofactor for several carboxylases, including 3-MCC. Consequently, a functional 3-MCC deficiency occurs, leading to an accumulation of 3-HIC.[3]

  • Other Organic Acidemias: Elevated 3-HIC may also be observed in other metabolic disorders such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and beta-ketothiolase deficiency.[3]

The quantification of 3-HIC is a cornerstone of newborn screening programs worldwide, enabling the early detection and management of these treatable conditions.[2] Monitoring 3-HIC levels is also crucial for assessing the efficacy of dietary interventions and other therapeutic strategies in affected individuals.

Data Presentation

Table 1: Reference Ranges of this compound in Healthy Individuals

Biological MatrixAnalyteReference RangeMethod of Analysis
Plasma/SerumThis compound< 0.11 µmol/LLC-MS/MS
UrineThis compound< 30 mmol/mol creatinineGC-MS, LC-MS/MS

Note: Reference ranges can vary between laboratories. It is recommended that each laboratory establishes its own reference intervals.

Table 2: Typical Concentrations of this compound in Metabolic Disorders

Metabolic DisorderBiological MatrixTypical Concentration Range
3-Methylcrotonyl-CoA Carboxylase (3-MCC) DeficiencyUrine27.1 - 1314.0 mmol/mol creatinine[4]
Biotinidase Deficiency (Partial)PlasmaMildly elevated C5OH may be revealed
Marginal Biotin Deficiency (Experimentally Induced)Plasma~3-fold increase from baseline
Marginal Biotin Deficiency (Experimentally Induced)Urine~3.5-fold increase from baseline[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This protocol is widely used in newborn screening for the rapid and high-throughput analysis of acylcarnitines.

1. Materials and Reagents:

  • Dried blood spot collection cards
  • 1/8 inch single hole puncher
  • 1.5 mL microcentrifuge tubes or 96-well plates
  • Extraction solution: Methanol (B129727) containing stable isotope-labeled internal standards (e.g., d3-3-Hydroxyisovalerylcarnitine).
  • Derivatization reagent: 3N Butanolic-HCl (optional, but commonly used to form butyl esters for improved ionization)
  • Reconstitution solution: 80:20 (v/v) Methanol:Water

2. Sample Preparation:

  • Punch a 3.2 mm (1/8 inch) disc from the dried blood spot into a well of a 96-well plate.[6]
  • Add 100 µL of the extraction solution containing internal standards to each well.[7]
  • Seal the plate and shake on a rocker for 30 minutes at room temperature to extract the acylcarnitines.[7]
  • (Optional Derivatization Step) Transfer the extract to a new plate and evaporate to dryness under a stream of nitrogen at 40-60°C.
  • Add 100 µL of 3N Butanolic-HCl and incubate at 60°C for 30 minutes.[6]
  • Evaporate the butanolic-HCl to dryness under nitrogen.
  • Reconstitute the dried residue in 100 µL of the reconstitution solution.[6]

3. FIA-MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Injection Method: Flow injection analysis.
  • Ionization Mode: Positive ion mode.
  • Scan Mode: Precursor ion scan of m/z 85 (for underivatized acylcarnitines) or a specific neutral loss scan. Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[6]
  • Data Analysis: Quantify 3-HIC by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.

Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more specific and sensitive quantification of 3-HIC, often used for confirmatory testing and research.

1. Materials and Reagents:

  • Human plasma
  • 1.5 mL microcentrifuge tubes
  • Protein precipitation solution: Acetonitrile (B52724) containing stable isotope-labeled internal standards (e.g., d3-3-Hydroxyisovalerylcarnitine).
  • LC-MS grade water with 0.1% formic acid
  • LC-MS grade methanol with 0.1% formic acid
  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
  • Add 300 µL of cold acetonitrile containing the internal standard.
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an ESI source.
  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm).[8]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient Elution: A suitable gradient to separate 3-HIC from its isomers and other interfering substances.
  • Ionization Mode: Positive ion mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for 3-HIC is typically monitored.
  • Data Analysis: Create a calibration curve using standards of known concentrations and quantify the 3-HIC in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Leucine_Catabolism_Pathway cluster_0 Leucine Catabolism Pathway cluster_1 Alternative Pathway in Metabolic Block Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC (Biotin-dependent) HIV_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Enoyl-CoA Hydratase HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HIC This compound (3-HIC) HIV_CoA->HIC CPT

Caption: Leucine catabolism pathway and the formation of 3-HIC.

Experimental_Workflow Sample_Collection Sample Collection (DBS or Plasma) Extraction Extraction with Internal Standards Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis LC-MS/MS or FIA-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation

Caption: Experimental workflow for 3-HIC analysis.

Logical_Relationship Metabolic_Disorder Metabolic Disorder (e.g., 3-MCC Deficiency) Enzyme_Deficiency Enzyme Deficiency Metabolic_Disorder->Enzyme_Deficiency Metabolic_Block Metabolic Block in Leucine Catabolism Enzyme_Deficiency->Metabolic_Block Accumulation Accumulation of 3-Methylcrotonyl-CoA Metabolic_Block->Accumulation Increased_3HIC Increased 3-HIC Production Accumulation->Increased_3HIC Elevated_Levels Elevated 3-HIC in Blood and Urine Increased_3HIC->Elevated_Levels Diagnosis Diagnosis and Monitoring Elevated_Levels->Diagnosis

Caption: Role of 3-HIC in diagnosing metabolic disorders.

References

Application Note: Quantitative Analysis of 3-Hydroxyisovalerylcarnitine in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIC) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism and as an early indicator of biotin (B1667282) deficiency.[1][2] An elevated concentration of 3-HIC in biological fluids such as plasma and urine is indicative of impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which plays a role in the leucine (B10760876) catabolic pathway.[2][3] Accurate and sensitive quantification of 3-HIC is therefore essential for clinical diagnosis and research. This application note provides a detailed protocol for the quantitative analysis of 3-HIC in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method offering high accuracy, precision, and reproducibility.[4][5]

Analytical Standards

The success of quantitative analysis relies on the availability of high-purity analytical standards. Certified reference materials for this compound and its isotopically labeled internal standard are commercially available from various suppliers.

Table 1: Commercially Available Analytical Standards

CompoundSupplierCatalog Number (Example)Purity
3-Hydroxyisovaleryl-L-carnitineSigma-Aldrich91298Analytical Standard
This compoundMedChemExpressHY-N11200>99%
Isovaleryl-L-carnitine-(trimethyl-d9) (Internal Standard)Lumiprobe4374>95%
Acylcarnitine Reference Standards (including C5-OH)EurisotopNSK-B-G1N/A

Signaling Pathway and Metabolic Relevance

cluster_Mitochondrion Mitochondrion cluster_Impairment Metabolic Block in Biotin Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC (Biotin-dependent) Methylcrotonyl_CoA_acc Accumulated 3-Methylcrotonyl-CoA Methylcrotonyl_CoA->Methylcrotonyl_CoA_acc HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_Acetyl_CoA Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA_acc->Hydroxyisovaleryl_CoA HIC This compound (3-HIC) Hydroxyisovaleryl_CoA->HIC CPT2 Plasma & Urine Plasma & Urine HIC->Plasma & Urine cluster_Preparation Standard & Sample Preparation cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Stock_Std Prepare Stock Solutions (3-HIC & IS) Cal_Stds Prepare Calibration Standards (Serial Dilution in PBS) Stock_Std->Cal_Stds QC_Samples Prepare QC Samples (Spike into Matrix) Stock_Std->QC_Samples Add_IS Add Internal Standard to all samples Cal_Stds->Add_IS QC_Samples->Add_IS Patient_Samples Collect Patient Samples (Plasma or Urine) Patient_Samples->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject sample onto LC-MS/MS system Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify 3-HIC Concentration Calibration_Curve->Quantification

References

Application Notes and Protocols for the Quantitative Analysis of 3-Hydroxyisovalerylcarnitine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovalerylcarnitine (C5OH-carnitine) is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876).[1][2] It serves as a key biomarker for certain inborn errors of metabolism, particularly those affecting the leucine degradation pathway, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency and biotinidase deficiency.[3][4][5] Elevated levels of this compound are indicative of a metabolic block at the MCC enzyme step, leading to the accumulation of upstream metabolites.[6] Cell culture models, especially patient-derived fibroblasts, are invaluable tools for studying the pathophysiology of these disorders and for evaluating potential therapeutic interventions.[6][7]

This document provides detailed protocols for the reliable and accurate quantification of this compound in cell culture models using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Leucine Catabolism

The breakdown of leucine is a multi-step process occurring within the mitochondria. A defect in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to the accumulation of 3-methylcrotonyl-CoA. This is then shunted into an alternative pathway, resulting in the formation of 3-hydroxyisovaleric acid and its subsequent conjugation with carnitine to form this compound.

Leucine_Catabolism cluster_defect Metabolic Block in MCC Deficiency Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase MC_CoA->Enoyl_CoA_Hydratase Shunt Pathway HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) MC_CoA->HMG_CoA Normal Pathway MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) (Biotin-dependent) Hiv_CoA 3-Hydroxyisovaleryl-CoA Enoyl_CoA_Hydratase->Hiv_CoA Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate Carnitine_Acyltransferase Carnitine Acyltransferase Hiv_CoA->Carnitine_Acyltransferase C5OH This compound (C5OH-carnitine) Carnitine_Acyltransferase->C5OH

Caption: Leucine catabolism and the formation of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for adherent cell lines such as human fibroblasts.

Materials:

  • Control and patient-derived fibroblast cell lines (e.g., from a patient with MCC deficiency)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell scrapers

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed control and patient-derived fibroblasts in 6-well plates or T25 flasks and culture until they reach approximately 80-90% confluency.

  • For experiments involving metabolic challenges, replace the standard medium with a specialized medium (e.g., leucine-enriched or leucine-depleted) for a defined period (e.g., 24-48 hours).

  • At the time of harvest, place the culture plates on ice.

  • Aspirate the culture medium.

  • Quickly wash the cell monolayer twice with ice-cold PBS to remove any residual medium.

  • Proceed immediately to the metabolite extraction protocol.

Metabolite Extraction from Cultured Cells

This protocol is optimized for the extraction of acylcarnitines.

Materials:

  • Ice-cold 80% methanol (B129727) (Methanol:Water, 80:20, v/v)

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other culture vessels).

  • Using a cell scraper, scrape the cells in the methanol solution.

  • Pipette the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]

  • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • The supernatant can be stored at -80°C until analysis or dried down under a stream of nitrogen and reconstituted for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Instrumentation and Reagents:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 7500 system or equivalent).[8]

  • C18 analytical column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150x4.6 mm).[8]

  • Stable isotope-labeled internal standard (e.g., D3-3-Hydroxyisovalerylcarnitine).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Workflow Diagram:

LCMS_Workflow Start Cell Culture (Control vs. Disease Model) Harvest Harvest and Wash Cells Start->Harvest Extract Metabolite Extraction (80% Methanol) Harvest->Extract Centrifuge Centrifugation (15,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike Spike with Internal Standard (D3-C5OH-carnitine) Supernatant->Spike Inject Inject onto LC-MS/MS Spike->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 MS2 Tandem MS (MS2) (Product Ion Scan) MS1->MS2 Quant Quantification (MRM) MS2->Quant Data Data Analysis and Normalization Quant->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

LC Method:

  • Flow rate: 0.5 mL/min

  • Injection volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: Linear gradient to 98% B

    • 10-12 min: Hold at 98% B

    • 12-12.5 min: Return to 2% B

    • 12.5-15 min: Re-equilibration at 2% B

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 248.1 -> Product ion (Q3) m/z 85.1

    • D3-3-Hydroxyisovalerylcarnitine (IS): Precursor ion (Q1) m/z 251.1 -> Product ion (Q3) m/z 85.1

  • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound standard spiked with a fixed concentration of the internal standard.

  • Plot the peak area ratio (analyte/internal standard) against the concentration of the standard.

  • Calculate the concentration of this compound in the cell culture samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the total protein content or cell number of the original sample to account for variations in cell density.

Data Presentation

The following tables present representative quantitative data for this compound in control and MCC-deficient fibroblast cell lines under basal and leucine-challenged conditions. These values are illustrative and may vary depending on the specific cell line and experimental conditions.

Table 1: Basal Levels of this compound in Fibroblast Models

Cell LineGenotypeThis compound (pmol/mg protein)
Control 1Wild-Type0.8 ± 0.2
Control 2Wild-Type1.1 ± 0.3
MCC-deficient 1MCCC1 mutant25.4 ± 3.1
MCC-deficient 2MCCC2 mutant31.7 ± 4.5

Table 2: Effect of Leucine Challenge on this compound Levels

Cell LineConditionThis compound (pmol/mg protein)Fold Change (vs. Basal)
Control 1Basal0.9 ± 0.2-
Control 1+ Leucine (48h)1.5 ± 0.41.7
MCC-deficient 1Basal26.1 ± 3.5-
MCC-deficient 1+ Leucine (48h)85.3 ± 9.83.3

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in cell culture models. Accurate measurement of this key metabolite is essential for understanding the biochemical consequences of metabolic disorders like MCC deficiency and for the preclinical assessment of novel therapeutic strategies. The use of patient-derived cell lines offers a clinically relevant system to investigate disease mechanisms and drug efficacy.

References

Application Notes and Protocols for High-Throughput Screening of 3-Hydroxyisovalerylcarnitine in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) is a critical biomarker for the detection of several inborn errors of metabolism.[1][2] Primarily, elevated levels of C5OH are indicative of 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, an autosomal recessive disorder of leucine (B10760876) metabolism.[3][4][5][6] Additionally, increased concentrations of C5OH can be associated with multiple carboxylase deficiency, biotinidase deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG) lyase deficiency, and beta-ketothiolase deficiency.[2][4][7] Given its clinical significance, high-throughput screening of C5OH is a standard component of newborn screening programs worldwide, enabling early diagnosis and intervention to prevent severe metabolic crises and neurological damage.[4][5]

The most widely adopted analytical technique for high-throughput screening of C5OH is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11] This method offers high sensitivity, specificity, and the ability to multiplex the analysis of C5OH with other acylcarnitines and amino acids from a single dried blood spot (DBS) sample.[12] These application notes provide a detailed protocol for the high-throughput screening of this compound in clinical samples using LC-MS/MS, along with relevant data and visualizations.

Leucine Catabolism Pathway and the Role of this compound

The catabolism of the branched-chain amino acid leucine is a multistep process that occurs within the mitochondria. An impairment in this pathway leads to the accumulation of specific intermediates. This compound is formed when 3-hydroxyisovaleryl-CoA, an intermediate in the leucine degradation pathway, is conjugated with carnitine. This conjugation is a detoxification mechanism to transport the accumulating acyl-CoA esters out of the mitochondria.[13] The following diagram illustrates the key steps in the leucine catabolism pathway leading to the formation of this compound.

Leucine_Catabolism cluster_legend Legend Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Hydratase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA C5OH This compound Carnitine Carnitine Carnitine->C5OH Hydroxyisovaleryl_CoA->C5OH CPT Enzyme 3-MCC: 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) Metabolite BCAT: Branched-chain aminotransferase BCKDH: Branched-chain α-keto acid dehydrogenase IVD: Isovaleryl-CoA dehydrogenase CPT: Carnitine palmitoyltransferase

Caption: Simplified Leucine Catabolism Pathway

Quantitative Data Summary

The concentration of this compound is a key diagnostic parameter. The following table summarizes representative cutoff values used in newborn screening and concentration changes observed in a clinical study. It is important to note that cutoff values can vary between laboratories and populations.[2][8]

ParameterSample TypePopulationValue (µmol/L)Reference
Newborn Screening Cutoff Dried Blood SpotNewborns< 1.0[7]
Newborn Screening Cutoff Dried Blood SpotNewborns≥ 1.0 to < 2.0 (Abnormal)[7]
Newborn Screening Cutoff Dried Blood SpotNewborns≥ 2.0 (Critical)[7]
Newborn Screening Cutoff Dried Blood SpotNewborns< 0.73[8]
Newborn Screening Range (Positive Cases) Dried Blood SpotNewborns with C5OH-related disorders0.84 - 15.1[8]
Baseline (Biotin Sufficient) PlasmaHealthy Adults~0.02 - 0.04 (approx. from graph)[9]
Post-Biotin Depletion PlasmaHealthy Adults~0.06 - 0.12 (approx. 3-fold increase)[9]

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound from clinical samples is depicted below.

Workflow SampleCollection Sample Collection (Dried Blood Spot or Plasma) SamplePrep Sample Preparation (Extraction & Derivatization - Optional) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Quantification & Interpretation) LCMS->DataProcessing ResultReporting Result Reporting (Comparison to Cutoffs) DataProcessing->ResultReporting

Caption: High-Throughput Screening Workflow
Protocol for Dried Blood Spot (DBS) Sample Preparation

This protocol is adapted for high-throughput analysis and is compatible with 96-well plate formats.

Materials:

  • Dried blood spot collection cards

  • 1/8 inch (3.2 mm) hole puncher

  • 96-well microcentrifuge tubes or plates

  • Plate shaker

  • Nitrogen evaporator

  • Extraction Solution: Methanol containing stable isotope-labeled internal standards (e.g., d3-C5OH carnitine)

  • Derivatization Reagent (Optional): 3M HCl in n-butanol

  • Reconstitution Solution: 80:20 (v/v) Methanol:Water with 0.1% formic acid

Procedure:

  • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[14]

  • To each well, add 100 µL of the extraction solution containing the internal standards.[12]

  • Seal the plate and shake for 30 minutes at room temperature.

  • Centrifuge the plate to pellet the paper disc.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40-60°C.[12]

  • (Optional Derivatization Step for butylation) Add 100 µL of 3M HCl in n-butanol to each well. Seal the plate and incubate at 60°C for 30 minutes. Evaporate to dryness under nitrogen.[12]

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.[12]

  • Vortex briefly and centrifuge. The plate is now ready for LC-MS/MS analysis.

Protocol for Plasma Sample Preparation

This protocol utilizes a simple protein precipitation method.

Materials:

  • Plasma samples

  • Microcentrifuge tubes

  • Precipitation Solution: Acetonitrile containing stable isotope-labeled internal standards (e.g., d3-C5OH carnitine)

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.[4]

  • Add 300 µL of the cold precipitation solution containing internal standards.[4]

  • Vortex for 10 seconds to mix thoroughly.[15]

  • Incubate at ambient temperature for 10 minutes to allow for protein precipitation.[15]

  • Centrifuge at 10,000 rpm for 10 minutes.[4]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are general parameters for the analysis of this compound. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size)[5]

  • Mobile Phase A: 0.1% Formic acid in Water[5][15]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[5]

  • Flow Rate: 0.4 - 0.5 mL/min[5][16]

  • Injection Volume: 1-10 µL

  • Column Temperature: 50°C[5]

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the acylcarnitines. An example gradient is as follows:

    • 0-0.5 min: 10% B

    • 0.5-5.0 min: Ramp to 95% B

    • 5.0-7.0 min: Hold at 95% B

    • 7.1-9.0 min: Return to 10% B for re-equilibration

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)[11]

  • MRM Transitions: The precursor ion for this compound (and its isomers) is typically m/z 248.1. A common product ion is m/z 85.1, which is characteristic of the carnitine backbone.

    • Analyte (C5OH): Q1: 248.1 -> Q3: 85.1

    • Internal Standard (d3-C5OH): Q1: 251.1 -> Q3: 85.1

  • Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum signal intensity.

Conclusion

The high-throughput screening of this compound using LC-MS/MS is a robust and reliable method for the early detection of several inborn errors of metabolism. The protocols outlined in these application notes provide a framework for establishing this assay in a clinical or research laboratory. Adherence to proper quality control and assurance measures is essential for accurate and reproducible results. Early identification of elevated C5OH levels through these screening methods is crucial for timely clinical intervention and improved patient outcomes.

References

Application Notes and Protocols for Enhanced Detection of 3-Hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine or C5OH) is a critical biomarker for diagnosing several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[1][2][3] It is also considered a functional marker for marginal biotin (B1667282) deficiency.[1] Accurate and sensitive quantification of 3-HIA-carnitine in biological matrices such as plasma, serum, and dried blood spots is crucial for clinical diagnosis and research.

The inherent properties of 3-HIA-carnitine, a small and polar zwitterionic molecule, can present analytical challenges for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is a common strategy employed to enhance the analytical performance of acylcarnitine analysis. This involves chemically modifying the analyte to improve its chromatographic retention, ionization efficiency, and fragmentation characteristics, ultimately leading to increased sensitivity and specificity of detection.

These application notes provide an overview and detailed protocols for the derivatization of 3-HIA-carnitine, with a primary focus on the widely adopted butylation method. Alternative derivatization strategies are also discussed.

Principle of Derivatization for Enhanced LC-MS/MS Detection

Derivatization enhances the detection of 3-HIA-carnitine by addressing several analytical challenges:

  • Improved Ionization Efficiency: The quaternary amine of carnitine is permanently charged, but the carboxyl group can suppress ionization in positive electrospray ionization (ESI) mode. Esterification of the carboxyl group, for example through butylation, neutralizes the negative charge, leading to a more stable and efficiently formed positive ion.

  • Increased Hydrophobicity: The addition of a butyl group increases the hydrophobicity of the molecule, leading to better retention on reversed-phase chromatographic columns. This allows for improved separation from endogenous interferences and other acylcarnitines.

  • Characteristic Fragmentation: Derivatized 3-HIA-carnitine produces specific fragment ions in the mass spectrometer, which can be used for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

  • Resolution of Isobaric Interferences: Derivatization can help to differentiate between isobaric compounds (molecules with the same nominal mass). For example, butylation allows for the chromatographic separation of certain isobaric acylcarnitines that would otherwise be indistinguishable by flow-injection analysis.

Derivatization_Principle cluster_Analyte This compound (Native) cluster_Derivatization Derivatization Reaction cluster_Product Derivatized 3-HIA-carnitine cluster_Detection LC-MS/MS Analysis Analyte Properties: - Polar - Zwitterionic - Poor RP retention - Ion suppression Reagent Derivatizing Agent (e.g., n-Butanol/HCl) Analyte->Reagent Chemical Modification Product Properties: - Less polar - Stable positive ion - Improved RP retention - Enhanced ESI response Reagent->Product Detection Enhanced Detection: - Increased Sensitivity - Increased Specificity - Lower Limit of Quantification Product->Detection

Principle of derivatization for enhanced detection.

Derivatization Methods

Butylation (Butyl Esterification)

Butylation is the most common derivatization method for the analysis of acylcarnitines, including 3-HIA-carnitine, particularly in the context of newborn screening. This method involves the esterification of the carboxylic acid group of 3-HIA-carnitine with n-butanol in the presence of an acidic catalyst, typically acetyl chloride or hydrochloric acid.

Workflow for Butylation of 3-HIA-carnitine

Butylation_Workflow start Start: Plasma/Serum Sample or Dried Blood Spot Punch extraction Protein Precipitation & Analyte Extraction (e.g., with Methanol (B129727) containing internal standards) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Transfer Supernatant centrifugation->supernatant drying Evaporation to Dryness (e.g., under Nitrogen stream) supernatant->drying derivatization Derivatization: Add n-Butanol/Acetyl Chloride Incubate at 65°C for 15-20 min drying->derivatization drying2 Evaporation to Dryness derivatization->drying2 reconstitution Reconstitution in LC-MS/MS Mobile Phase drying2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Butylation workflow for 3-HIA-carnitine analysis.

Experimental Protocol: Butylation of Acylcarnitines in Plasma/Serum

Materials:

  • n-Butanol (analytical grade)

  • Acetyl chloride (analytical grade)

  • Methanol (LC-MS grade)

  • Internal Standard solution (e.g., deuterated 3-HIA-carnitine in methanol)

  • Nitrogen evaporator

  • Heating block or oven set to 65°C

  • Vortex mixer

  • Centrifuge

  • Sample vials

Procedure:

  • Sample Preparation:

    • Pipette 10-50 µL of plasma or serum into a clean microcentrifuge tube.

    • Add an appropriate volume of internal standard solution.

    • Add 200 µL of cold methanol to precipitate proteins.

  • Extraction:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • Prepare the butanolic HCl reagent by slowly adding acetyl chloride to n-butanol (e.g., 1:10 v/v). Caution: This reaction is exothermic and should be performed in a fume hood. A common preparation is 3 M HCl in n-butanol.

    • Add 50-100 µL of the freshly prepared butanolic HCl reagent to the dried extract.

    • Vortex briefly to dissolve the residue.

    • Seal the tube and incubate at 65°C for 15-20 minutes.

  • Final Preparation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the dried derivatized sample in an appropriate volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data: Comparison of Derivatized vs. Underivatized 3-HIA-carnitine

MethodMean Concentration (µmol/L)% DifferenceReference
Underivatized2.67-[4]
Butylation 2.80 +4.9% [4]

LC-MS/MS Parameters for Butylated 3-HIA-carnitine

The analysis is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butylated 3-HIA-carnitine304.285.1Varies by instrument
Butylated d3-3-HIA-carnitine (IS)307.285.1Varies by instrument

Note: The precursor ion corresponds to the [M]+ of the butylated 3-HIA-carnitine. The product ion at m/z 85 is a characteristic fragment of the carnitine backbone.

3-Nitrophenylhydrazine (3-NPH) Derivatization

3-NPH is a derivatizing agent that reacts with carboxylic acids to form hydrazones, which can improve chromatographic properties and ionization efficiency. While not as commonly reported for 3-HIA-carnitine as butylation, it has been successfully applied to the broader analysis of acylcarnitines. This method may offer an alternative for specific research applications.

Principle: 3-NPH reacts with the carboxyl group of 3-HIA-carnitine in the presence of a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine) to form a 3-nitrophenylhydrazone derivative. This derivative can then be analyzed by LC-MS/MS.

A detailed, validated protocol specifically for 3-HIA-carnitine using 3-NPH is not widely available. Researchers would need to adapt and validate protocols developed for other short-chain acylcarnitines or carboxylic acids.

Fluorescent Derivatization

For detection methods other than mass spectrometry, such as HPLC with fluorescence detection, derivatization with a fluorescent tag is necessary. Reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) have been used for the fluorescent labeling of acylcarnitines.

Principle: The derivatizing agent reacts with the carboxyl group of 3-HIA-carnitine to attach a fluorescent moiety. The resulting derivative can be excited at a specific wavelength and its emission detected, allowing for sensitive quantification. This method is generally more complex and less specific than LC-MS/MS and is not the current standard for 3-HIA-carnitine analysis in clinical or drug development settings.

Summary and Recommendations

For the enhanced detection of this compound, butylation is the most established and validated derivatization method. It reliably improves the analytical characteristics of 3-HIA-carnitine for LC-MS/MS analysis, leading to sensitive and specific quantification. The provided protocol for butylation serves as a robust starting point for researchers and scientists. While other derivatization methods exist, their application to 3-HIA-carnitine is less documented, and their use would require significant method development and validation. For routine and high-throughput analysis in clinical and drug development environments, the butylation-based LC-MS/MS method is the recommended approach.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-Hydroxyisovalerylcarnitine (C5-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH), specifically addressing isomeric interference.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that interfere with the analysis of this compound (C5-OH)?

A1: The primary challenge in the accurate quantification of this compound (C5-OH), a key marker for various metabolic disorders, is the presence of several structural isomers. These isomers often have the same mass-to-charge ratio (m/z), making them indistinguishable by standard tandem mass spectrometry (MS/MS) alone.[1][2] The most significant interfering isomers are the four diastereomers of 3-hydroxy-2-methyl-butyryl-L-carnitine.[1] Additionally, other C5-acylcarnitine isomers can pose challenges, including isovalerylcarnitine (B1198194) and pivaloylcarnitine, especially in newborn screening.[3]

Q2: Why is it not possible to differentiate C5-OH isomers using only tandem mass spectrometry (MS/MS)?

A2: Standard tandem mass spectrometry "profiling" methods are often insufficient for distinguishing between isomeric acylcarnitine species.[1] This is because isomers, by definition, have the same elemental composition and thus the same exact mass. During MS/MS analysis, they can also produce fragment ions with the same mass-to-charge ratio, leading to a single, undifferentiated signal.[2] For instance, both this compound and its isomers will typically yield a prominent product ion at m/z 85, corresponding to the carnitine backbone, making them indistinguishable without prior separation.[4]

Q3: What is the clinical significance of differentiating between C5-OH isomers?

A3: The accurate differentiation and quantification of C5-OH isomers are crucial for the differential diagnosis of several inherited metabolic disorders.[5] For example, elevated levels of this compound are a specific marker for 3-methylcrotonyl-CoA carboxylase deficiency (3-MCC).[1][6] In contrast, the presence of 3-hydroxy-2-methyl-butyrylcarnitines is indicative of β-ketothiolase deficiency (BKT).[1] A failure to separate these isomers can lead to an ambiguous or incorrect diagnosis, impacting patient treatment and management.

Q4: What are the primary analytical strategies to overcome isomeric interference in C5-OH analysis?

A4: The two main strategies to resolve isomeric interference are derivatization and chromatographic separation prior to mass spectrometric detection.

  • Derivatization: This involves chemically modifying the acylcarnitines to alter their chromatographic or mass spectrometric properties. Butyl esterification is a common method that can help differentiate certain isobaric compounds.[4][7] Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) has also been shown to be effective.[8][9]

  • Chromatographic Separation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18 or C8 reversed-phase) is essential to physically separate the isomers before they enter the mass spectrometer.[3][5][10] More advanced techniques like sequential ion-exchange/reversed-phase chromatography can provide even greater resolving power.[1]

Troubleshooting Guide

Problem 1: Poor or no chromatographic separation of C5-OH isomers.

Possible Cause Suggested Solution
Inadequate Chromatographic Column Ensure you are using a high-resolution column, such as a sub-2 µm particle size UPLC column. A standard HPLC column may not provide sufficient resolving power. Consider a longer column or a different stationary phase if co-elution persists.
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient. A shallow gradient with a slow increase in the organic solvent percentage can enhance separation. The addition of ion-pairing reagents like hexafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and resolution.[4]
Incorrect Flow Rate A lower flow rate often provides better resolution. Experiment with reducing the flow rate to see if isomer separation improves.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Try diluting your sample or injecting a smaller volume.

Problem 2: Low signal intensity or poor sensitivity for C5-OH and its isomers.

Possible Cause Suggested Solution
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. Ensure the spray needle is properly positioned and the gas flows and temperatures are optimal. The addition of ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance ionization efficiency.[4]
Suboptimal Derivatization If using a derivatization method, ensure the reaction has gone to completion. Check the reaction time, temperature, and reagent concentrations. Incomplete derivatization will result in a lower signal for the target analyte.
Matrix Effects Biological samples can contain substances that suppress the ionization of the analytes of interest. Improve your sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Using a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[11]
Incorrect MRM Transitions Verify that you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) transitions. While the primary fragment is often m/z 85, there may be other, more specific fragments for certain derivatized forms.

Problem 3: Inaccurate quantification and high variability in results.

Possible Cause Suggested Solution
Lack of an Appropriate Internal Standard It is critical to use a stable isotope-labeled internal standard (e.g., d3-C5-OH) to account for variations in sample preparation, injection volume, and matrix effects.[12] Using an internal standard of a different acylcarnitine can lead to inaccuracies.[11]
Calibration Curve Issues Ensure your calibration curve covers the expected concentration range of your samples and has a good linearity (R² > 0.99). Prepare your calibration standards in a matrix that is similar to your samples to minimize matrix-related bias.
Analyte Instability Acylcarnitines can be susceptible to degradation. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles. Process samples promptly after collection.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of C5-acylcarnitine isoforms in dried blood spots.

Parameter Value Reference
Linearity (R²) > 0.9977[3]
Intra-assay Coefficient of Variation < 5.2%[3]
Inter-assay Coefficient of Variation < 5.2%[3]
Recovery 96.8 - 105.2%[3]
Limit of Detection (LOD) < 0.2 µmol/L[3]
Limit of Quantification (LOQ) < 0.2 µmol/L[3]

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Separation of C5-Acylcarnitine Isoforms in Dried Blood Spots

This protocol is adapted from a method developed for the direct re-analysis of samples with elevated C5-acylcarnitine concentrations.[3]

  • Sample Preparation:

    • Punch a 3.2 mm disk from the dried blood spot sample.

    • Place the disk in a 96-well plate.

    • Add 100 µL of a methanol-based extraction solution containing the appropriate stable isotope-labeled internal standards.

    • Shake the plate for 30 minutes at 45°C.

    • Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • UPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. The exact gradient should be optimized for the specific column and instrument.

    • Flow Rate: As recommended for the UPLC column in use.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion of each C5-acylcarnitine isomer to the common product ion at m/z 85.

Protocol 2: Derivatization with Butyl Esters for LC-MS/MS Analysis

This protocol involves derivatization to improve the separation of certain isobaric acylcarnitines.[4]

  • Sample Extraction and Derivatization:

    • Extract acylcarnitines from plasma or tissue samples using methanol (B129727).

    • Evaporate the methanol extract to dryness.

    • Add 50 µL of 3 M butanolic HCl to the dried extract.

    • Incubate at 65°C for 15 minutes to form the butyl esters.

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Follow the UPLC-MS/MS conditions outlined in Protocol 1, adjusting the MRM transitions to correspond to the butylated precursor ions.

Visualizations

Isomeric_Interference cluster_pathways Metabolic Pathways cluster_isomers C5-OH Isomers (Same m/z) cluster_analysis Analytical Outcome Leucine Metabolism Leucine Metabolism C5OH This compound (from Leucine) Leucine Metabolism->C5OH produces Isoleucine Metabolism Isoleucine Metabolism Isomer1 3-Hydroxy-2-methyl- butyrylcarnitine (from Isoleucine) Isoleucine Metabolism->Isomer1 produces MS Standard MS/MS Analysis C5OH->MS Isomer1->MS Result Single Undifferentiated Peak MS->Result

Caption: The challenge of isomeric interference in C5-OH analysis.

Experimental_Workflow Sample 1. Sample Collection (Dried Blood Spot / Plasma) Preparation 2. Sample Preparation (Extraction & Derivatization) Sample->Preparation UPLC 3. UPLC Separation (Reversed-Phase C18 Column) Preparation->UPLC MSMS 4. Tandem MS Detection (MRM Mode) UPLC->MSMS Data 5. Data Analysis (Quantification of Separated Isomers) MSMS->Data

Caption: A typical experimental workflow for resolving C5-OH isomers.

Diagnosis_Logic cluster_diagnosis Differential Diagnosis Start Elevated Total C5-OH Signal in Initial Screen Method Perform UPLC-MS/MS for Isomer Separation Start->Method Result Quantify Individual Isomer Peaks Method->Result MCC High this compound Result->MCC If this peak is elevated BKT High 3-Hydroxy-2-methyl- butyrylcarnitine Result->BKT If this peak is elevated

Caption: Logic for differential diagnosis based on isomer separation.

References

troubleshooting peak tailing in 3-Hydroxyisovalerylcarnitine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 3-Hydroxyisovalerylcarnitine (C5OH).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for this compound analysis?

A: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge.[1] In an ideal separation, a chromatographic peak should be symmetrical, or Gaussian.[1] For quantitative analysis, peak symmetry is typically measured by the Asymmetry Factor (As) or Tailing Factor (TF), where a value greater than 1.2 indicates tailing.

This issue is particularly problematic for the analysis of this compound because:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to reduced precision and reliability in quantitative results.[1][2]

  • Reduced Resolution: The extended tail of a peak can merge with an adjacent peak, obscuring the separation of closely eluting compounds.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's sensitivity and limits of detection.

This compound is a polar, zwitterionic molecule, making it susceptible to strong secondary interactions with the stationary phase, a primary cause of peak tailing.[3][4]

Table 1: Interpretation of Asymmetry Factor (As)

Asymmetry Factor (As) Peak Shape Interpretation
As = 1.0 Perfectly Symmetrical (Gaussian)
As > 1.2 Tailing Peak
As < 0.8 Fronting Peak

| As ≥ 2.0 | Significant Tailing, may require method optimization |

Note: The Asymmetry Factor is often calculated at 10% of the peak height.[4]

Q2: What are the primary causes of peak tailing when analyzing polar compounds like this compound?

A: Peak tailing generally results from more than one retention mechanism occurring during the separation.[4] For a polar analyte like this compound, the causes can be grouped into three main categories: chemical interactions, column-related problems, and instrumental issues.

  • Chemical Factors: These are the most common culprits and involve unwanted interactions between the analyte and the stationary phase.[3][5]

    • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar and basic compounds is the interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4][6]

    • Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can cause the compound to exist in multiple ionization states, leading to peak broadening and tailing.[1][3]

    • Metal Contamination: Trace metals in the silica (B1680970) matrix or from system components can chelate with analytes, causing tailing.[5][7]

  • Column-Related Issues: The physical state of the column is critical for good peak shape.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2][3]

    • Column Contamination & Degradation: Accumulation of strongly retained sample matrix components can create active sites that cause tailing.[5] Physical degradation, such as the formation of a void at the column inlet or a collapsed packing bed, also disrupts the flow path and degrades peak shape.[3][4]

  • Instrumental/System Issues: Problems with the HPLC/UHPLC system can introduce peak distortions.

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the separated peak to broaden after leaving the column.[5][7]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[5][8]

peak_tailing Peak Tailing Observed (Asymmetry > 1.2) chem_factors Chemical Factors peak_tailing->chem_factors col_issues Column-Related Issues peak_tailing->col_issues inst_issues Instrumental/System Issues peak_tailing->inst_issues silanol Secondary Silanol Interactions chem_factors->silanol ph Inappropriate Mobile Phase pH chem_factors->ph metal Trace Metal Contamination chem_factors->metal overload Column Overload (Mass or Volume) col_issues->overload contam Contamination or Bed Deformation col_issues->contam frit Partially Blocked Inlet Frit col_issues->frit extra_col Extra-Column Volume inst_issues->extra_col solvent Sample Solvent Mismatch inst_issues->solvent start Start: Peak Tailing Observed step1 1. Inject a 10-fold diluted sample start->step1 decision1 Peak shape improves? step1->decision1 result1 Diagnosis: Column Overload Solution: Reduce sample load decision1->result1 Yes step2 2. Examine other peaks in the chromatogram decision1->step2 No end Problem Resolved result1->end decision2 Are all peaks tailing? step2->decision2 result2 Diagnosis: Instrumental Issue (e.g., extra-column volume, blocked frit, column void) decision2->result2 Yes step3 3. Suspect Chemical Interactions (Analyte-Specific) decision2->step3 No (Only polar analytes tail) result2->end result3 Diagnosis: Secondary Interactions Solution: Optimize mobile phase or change column type step3->result3 result3->end

References

Technical Support Center: Analysis of 3-Hydroxyisovalerylcarnitine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine), also known as C5OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (3-HIA-carnitine or C5OH) is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism.[1][2][3] Its elevated concentration in blood or plasma can indicate conditions such as 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, biotinidase deficiency, and other organic acidemias related to the leucine (B10760876) catabolism pathway.[2][4] It is a key analyte in newborn screening programs using tandem mass spectrometry (MS/MS).[4][5]

Q2: What is the typical mass spectrometry method for analyzing 3-HIA-carnitine?

A2: The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][6][7] This technique offers high sensitivity and specificity for quantifying 3-HIA-carnitine in biological matrices like plasma, serum, and dried blood spots (DBS).[1][5][8] The analysis is typically performed in positive ion mode using electrospray ionization (ESI) and multiple reaction monitoring (MRM).[1][2]

Q3: What are the key MS/MS parameters for 3-HIA-carnitine analysis?

A3: Key parameters include the selection of precursor and product ions (SRM transition), collision energy, and ion source settings. A commonly used SRM transition for 3-HIA-carnitine is m/z 262.2 → 85.0.[6] The fragment at m/z 85.0 is a characteristic product ion for many acylcarnitines.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity or Sensitivity Suboptimal ion source parameters.Optimize ESI source parameters such as spray voltage, source temperature, and gas flows. A systematic approach like the design of experiments (DoE) can be effective.[9] For example, a Turbo IonSpray source voltage of 5000 V and a source temperature of 500 °C have been used successfully.[6]
Inefficient sample preparation.Ensure efficient extraction of 3-HIA-carnitine from the sample matrix. Weak acid extraction has been shown to be effective.[10] For DBS, ensure complete elution of the analyte.
Inappropriate mobile phase composition.An acidic mobile phase, such as 0.1% trifluoroacetic acid (TFA) in a water/methanol (B129727) mixture, can improve ionization efficiency in positive ESI mode.[6]
High Background Noise or Interferences Matrix effects from the biological sample.Implement a robust sample cleanup procedure.[11] This can include protein precipitation or solid-phase extraction. Also, ensure chromatographic separation from interfering species.
Contamination from labware or reagents.Use high-purity solvents and reagents. Thoroughly clean all labware and the LC system to minimize background contamination.
Inconsistent or Irreproducible Quantitative Results Variability in internal standard response.The choice of internal standard is critical. Use a stable isotope-labeled internal standard for 3-HIA-carnitine (e.g., D3-3HIA-carnitine) to compensate for matrix effects and ionization suppression.[6] Be aware that different internal standards can lead to variations in quantitative results.[5]
Inconsistent sample preparation.Standardize the sample preparation workflow. Automated sample preparation systems can improve reproducibility.[8][11]
Carryover from previous injections.Implement a thorough needle wash protocol. Using methanol as a needle rinse solvent has been shown to be effective in preventing autosampler carryover.[6]
Poor Chromatographic Peak Shape Incompatible sample solvent with the mobile phase.Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered. If peak shape deteriorates, consider replacing the analytical column.

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted from a method for quantifying 3-HIA-carnitine in human plasma.[6]

  • Standard and Sample Preparation:

    • Prepare calibration and quality control (QC) standards by spiking known concentrations of 3-HIA-carnitine into a blank plasma matrix.

    • For plasma samples, calibration standards, and QC standards, mix 100 µL of the sample with 100 µL of the internal standard working solution (e.g., D3-3HIA-carnitine in PBS buffer).

    • Vortex the mixture for 10 seconds.

  • Protein Precipitation:

    • Add a protein precipitation agent (e.g., acetonitrile) to the sample mixture.

    • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of 3-HIA-carnitine.[6]

ParameterValue
Liquid Chromatography
ColumnAgilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
Column Temperature30 °C
Mobile Phase60:40 (V/V) of 0.1% TFA in water / 0.1% TFA in methanol
Flow Rate500 µL/min
Injection Volume10 µL
Mass Spectrometry
InstrumentApplied Biosystems API-4000 Q TRAP
Ionization ModePositive Electrospray Ionization (ESI)
IonSpray Voltage5000 V
Source Temperature500 °C
SRM Transitions
3-HIA-carnitine262.2 → 85.0
D3-3HIA-carnitine (IS)265.2 → 85.0
Compound-Specific Parameters
3-HIA-carnitine
Collision Energy (CE)35 eV
Declustering Potential (DP)71 eV
Collision Cell Exit Potential (CXP)10 eV

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample / Standard / QC add_is Add Internal Standard (D3-3HIA-carnitine) plasma_sample->add_is vortex1 Vortex add_is->vortex1 protein_precipitation Protein Precipitation (e.g., Acetonitrile) vortex1->protein_precipitation vortex2 Vortex protein_precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization ms_analysis Tandem MS Analysis (MRM) esi_ionization->ms_analysis data_acquisition Data Acquisition and Processing ms_analysis->data_acquisition

Caption: Experimental workflow for the analysis of 3-HIA-carnitine.

troubleshooting_logic cluster_intensity Low Signal Intensity cluster_reproducibility Poor Reproducibility start Problem Identified check_source Optimize Ion Source Parameters? start->check_source Low Intensity check_is Verify Internal Standard Performance? start->check_is Poor Reproducibility check_sample_prep Review Sample Prep Efficiency? check_source->check_sample_prep No solution Problem Resolved check_source->solution Yes check_mobile_phase Check Mobile Phase Composition? check_sample_prep->check_mobile_phase No check_sample_prep->solution Yes check_mobile_phase->solution Yes check_carryover Investigate Carryover? check_is->check_carryover No check_is->solution Yes standardize_prep Standardize Sample Prep Protocol? check_carryover->standardize_prep No check_carryover->solution Yes standardize_prep->solution Yes

Caption: Troubleshooting logic for common MS issues.

References

improving sensitivity and specificity for 3-Hydroxyisovalerylcarnitine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH-carnitine). Our aim is to help you improve the sensitivity and specificity of your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important biomarker?

A1: this compound (C5OH) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism, particularly those related to the leucine (B10760876) catabolic pathway.[1][2] Its elevated presence in biological samples can indicate conditions such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, biotinidase deficiency, and holocarboxylase synthetase deficiency.[3][4] It is also a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1][2]

Q2: What is the primary analytical method for the quantitative analysis of this compound?

A2: The most widely used method for the accurate and sensitive quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][5] This technique offers high specificity and allows for the simultaneous analysis of other acylcarnitines.

Q3: What are the common causes of false-positive results for elevated this compound in newborn screening?

A3: False-positive results for elevated C5OH in newborn screening can arise from several factors. One common cause is maternal 3-MCC deficiency, where elevated levels of C5OH from the mother are transferred to the infant via the placenta or through breast milk.[4] Additionally, the use of certain nipple fissure balms containing pivalic acid derivatives by breastfeeding mothers can lead to elevated pivaloylcarnitine, which is isobaric with isovalerylcarnitine (B1198194) (C5) and can interfere with the analysis.[6] To distinguish true positives from false positives, second-tier testing, such as urine organic acid analysis, is often recommended.[3]

Q4: Why is it challenging to differentiate this compound from its isomers?

A4: this compound has several structural isomers, such as 3-hydroxy-n-valerylcarnitine, which can have the same mass-to-charge ratio (m/z). Standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS) methods may not be able to distinguish between these isobaric compounds.[6] Therefore, chromatographic separation using techniques like HPLC or UHPLC prior to mass spectrometric detection is crucial for accurate identification and quantification.[5][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS parameters. 2. Poor ionization efficiency. 3. Analyte degradation. 4. Inefficient sample extraction. 5. Matrix effects.1. Optimize MS parameters including source voltage, temperature, and gas pressures. Refer to established methods for typical starting points. 2. Ensure the mobile phase composition is appropriate for positive ion mode ESI. The use of additives like formic acid can improve ionization. 3. Prepare fresh samples and standards. Ensure proper storage conditions. 4. Evaluate different extraction solvents and techniques to improve recovery. The use of a stable isotope-labeled internal standard is crucial to correct for extraction variability.[8] 5. Assess for matrix effects by comparing the response of the analyte in the sample matrix to that in a clean solvent. If significant suppression or enhancement is observed, improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.[9]
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column contamination or degradation. 2. Inappropriate mobile phase or gradient. 3. Injection of a solvent stronger than the mobile phase. 4. High sample load. 5. Extra-column volume.1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] 2. Adjust the mobile phase composition and gradient to ensure proper retention and elution of the analyte. 3. Ensure the injection solvent is compatible with the initial mobile phase conditions.[10] 4. Reduce the injection volume or sample concentration.[10] 5. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[10]
High Backpressure 1. Blockage in the LC system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Microbial growth in the mobile phase.1. Systematically isolate the source of the blockage by disconnecting components. Replace any blocked parts.[10] 2. Filter all samples and mobile phases before use.[10] 3. Prepare fresh mobile phase daily and do not top up old mobile phase.[10]
Inability to Separate Isomers 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the chromatographic method, including the gradient profile, flow rate, and column temperature. 2. Use a column with appropriate selectivity for acylcarnitines. A C18 column is commonly used, and specific phases like Raptor ARC-18 have been shown to be effective for separating isobaric acylcarnitines.[7]
Inconsistent Results / Poor Reproducibility 1. Inconsistent sample preparation. 2. Instability of the LC-MS/MS system. 3. Variability in internal standard addition.1. Use a standardized and validated sample preparation protocol. Ensure accurate and consistent pipetting. 2. Allow the system to equilibrate thoroughly before starting an analytical run. Monitor system suitability by injecting a QC sample at regular intervals. 3. Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls.

Experimental Protocols

Sample Preparation from Dried Blood Spots (DBS)

This protocol is adapted for the extraction of this compound from dried blood spots.

Materials:

  • Dried blood spot cards

  • 3 mm hole puncher

  • 96-well microplate

  • Extraction solution: 85:15 (v/v) acetonitrile:water containing a known concentration of stable isotope-labeled internal standard (e.g., D3-3-Hydroxyisovalerylcarnitine).[8]

  • Plate shaker

  • Centrifuge

Procedure:

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 200 µL of the extraction solution containing the internal standard to each well.[8]

  • Seal the plate and shake for 20 minutes at room temperature on a microplate shaker.[8]

  • Centrifuge the plate to pellet the DBS paper.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in methanol.[1]

  • Gradient: Isocratic elution with 60:40 (v/v) Mobile Phase A:Mobile Phase B.[1]

  • Flow Rate: 500 µL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • IonSpray Voltage: 5000 V.[1]

  • Source Temperature: 500 °C.[1]

  • Gas Pressures (arbitrary units): GS1: 45, GS2: 45, Curtain Gas: 25.[1]

  • Collision Gas: High.[1]

  • Detection Mode: Selected Reaction Monitoring (SRM).

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound248.285.1
D3-3-Hydroxyisovalerylcarnitine (Internal Standard)251.285.1

Note: These are typical parameters and may require optimization for your specific instrument and application.

Quantitative Data Summary

The following tables summarize key quantitative data for a validated LC-MS/MS method for this compound analysis in human plasma.[1]

Table 1: Calibration Curve Parameters

ParameterValue
Linear Range1.03 - 250 ng/mL
Typical Regression EquationIR = 0.0642 × [3HIA-carnitine] − 0.00289
Regression Coefficient (r²)> 0.999

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV %)
22.11058.5
2019.8994.2
2002041023.1

Visualizations

Leucine Catabolism Pathway and C5OH Formation

cluster_pathway Leucine Catabolism Pathway cluster_block Biotin Deficiency / MCC Deficiency cluster_alternate Alternate Pathway Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Isovaleryl-CoA Dehydrogenase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Carboxylase (MCC) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Enoyl-CoA Hydratase Methylcrotonyl_CoA->Methylglutaconyl_CoA Normal Pathway Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Crotonase Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Shunted Pathway HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA C5OH This compound (C5OH) Hydroxyisovaleryl_CoA->C5OH Carnitine Acyltransferase

Caption: Leucine catabolism and C5OH formation pathway.

General LC-MS/MS Experimental Workflow

Start Start: Biological Sample (e.g., DBS, Plasma) SamplePrep Sample Preparation (Extraction, Internal Standard Addition) Start->SamplePrep LC Liquid Chromatography (Separation of Analytes) SamplePrep->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS DataAnalysis Data Analysis (Quantification, QC Checks) MS->DataAnalysis End End: Reportable Result DataAnalysis->End

Caption: General workflow for LC-MS/MS analysis.

Troubleshooting Logic for Low Signal Intensity

Start Low Signal Intensity Observed CheckMS Check MS System Suitability (e.g., run a system check sample) Start->CheckMS MS_OK MS System OK? CheckMS->MS_OK CheckLC Check LC Performance (Pressure, Peak Shape of IS) MS_OK->CheckLC Yes TroubleshootMS Troubleshoot MS (Clean source, optimize parameters) MS_OK->TroubleshootMS No LC_OK LC Performance OK? CheckLC->LC_OK CheckSample Investigate Sample Preparation (Recovery, Matrix Effects) LC_OK->CheckSample Yes TroubleshootLC Troubleshoot LC (Check for leaks, column issues) LC_OK->TroubleshootLC No OptimizeSamplePrep Optimize Sample Preparation (Different extraction, dilution) CheckSample->OptimizeSamplePrep

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Stability of 3-Hydroxyisovalerylcarnitine in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Hydroxyisovalerylcarnitine (3-HIC) in various biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental design and sample management.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HIC) and why is its stability important?

A1: this compound (C5OH) is an acylcarnitine that serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency, and for assessing biotin (B1667282) (vitamin B7) status.[1][2][3][4] Ensuring the stability of 3-HIC in stored biological samples is critical for accurate quantitative analysis, as degradation can lead to underestimation of its concentration and potentially result in misinterpretation of clinical or research findings.

Q2: What are the most common biological samples used for 3-HIC analysis?

A2: 3-HIC is most commonly measured in plasma, serum, urine, and dried blood spots (DBS).[1][4][5] The choice of sample type may depend on the specific clinical or research question, patient population (e.g., newborn screening using DBS), and sample collection feasibility.

Q3: What is the recommended storage temperature for long-term stability of 3-HIC in plasma and urine?

A3: For long-term storage of plasma and urine samples, freezing at -70°C or -80°C is the recommended practice to ensure the stability of 3-HIC for extended periods, potentially for months to years.[1][3]

Q4: How stable is 3-HIC in dried blood spots (DBS)?

A4: The stability of 3-HIC in DBS is influenced by storage temperature and humidity. Long-term storage at room temperature is generally not recommended due to significant degradation. For optimal stability, DBS should be stored in a low-humidity environment and preferably under frozen conditions (≤-20°C).[6] High humidity, in particular, has been shown to accelerate the degradation of acylcarnitines in DBS.[7]

Q5: Can I store samples at 4°C temporarily?

A5: For short-term storage, refrigeration at 4°C can be acceptable. Studies on general metabolite stability in urine have shown that most metabolites are stable at 4°C for up to 24 hours.[8] However, for longer durations, freezing is strongly recommended to prevent any potential degradation of 3-HIC.

Data Presentation: Stability of this compound and Related Acylcarnitines

The following tables summarize the stability of 3-HIC and other short-chain acylcarnitines under various storage conditions. It is important to note that specific quantitative data for 3-HIC is limited in liquid matrices, and therefore, data from general acylcarnitine stability studies are also included for guidance.

Table 1: Stability of this compound (C5OH) in Dried Blood Spots (DBS)

Storage TemperatureDurationStability OutcomeReference
5°CUp to 2 yearsUnstable[5]
4°C for 1 year, then Room TemperatureUp to 4 yearsSignificant decrease in concentration[6]
Room Temperature> 14 daysProne to hydrolysis; short-chain acylcarnitines hydrolyze quicker than long-chain ones.[2]
-18°CAt least 330 daysStable[2]
≤-20°CLong-termRecommended for optimal stability[6]

Table 2: General Stability of Acylcarnitines in Liquid Biological Samples

MatrixStorage TemperatureDurationStability OutcomeReference
Spiked Whole BloodRoom Temperature> 14 daysAcylcarnitines are hydrolyzed to free carnitine.[2]
Spiked Whole Blood-18°CAt least 330 daysStable[2]
Urine4°CUp to 24 hoursMetabolites generally stable.[8]
Urine-20°CUp to 24 hoursMetabolites generally stable.[8]
Plasma/Urine-70°C / -80°CMonths to YearsConsidered stable (qualitative assessment).[1][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lower than expected 3-HIC concentrations in DBS samples. Sample degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to high humidity).Ensure DBS are thoroughly dried before storage. Store DBS in sealed bags with desiccant packs at ≤-20°C. Minimize exposure to ambient conditions.[6][7]
Inconsistent results between sample batches. Differences in sample collection, processing, or storage history.Standardize pre-analytical procedures. Maintain a detailed log of sample handling and storage conditions for each batch.
Increased free carnitine and decreased 3-HIC levels. Hydrolysis of acylcarnitines, including 3-HIC, back to free carnitine. This is a known issue with prolonged storage at non-frozen temperatures.[2]Analyze samples as soon as possible after collection. If storage is necessary, freeze plasma/urine at -80°C immediately after processing.
Variable results in urine samples. Variations in urine concentration.Normalize 3-HIC concentration to urinary creatinine (B1669602) levels to account for dilution effects.[3]

Experimental Protocols

Protocol: Assessment of 3-HIC Stability in Plasma/Serum

  • Sample Collection and Processing:

    • Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).

    • Process the blood to separate plasma or serum within one hour of collection by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

  • Aliquoting and Baseline Analysis:

    • Pool the plasma/serum to ensure homogeneity.

    • Aliquot the pooled sample into multiple small-volume cryovials to avoid freeze-thaw cycles.

    • Analyze a set of aliquots immediately (T=0) to establish the baseline concentration of 3-HIC.

  • Storage Conditions:

    • Store the aliquots at various temperatures to be tested (e.g., Room Temperature (20-25°C), 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months, etc.), retrieve a set of aliquots from each storage temperature.

    • Allow the samples to thaw at 4°C and then bring them to room temperature before analysis.

  • Quantification:

    • Analyze the concentration of 3-HIC in each aliquot using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

  • Data Analysis:

    • Calculate the percentage change in 3-HIC concentration at each time point relative to the baseline (T=0) concentration.

    • A common criterion for stability is that the mean concentration at a given time point is within ±15% of the baseline value.

Visualizations

Stability_Assessment_Workflow cluster_collection Sample Collection & Processing cluster_preparation Sample Preparation cluster_analysis_storage Analysis & Storage cluster_quantification Quantification & Data Analysis Collect_Blood Collect Whole Blood Centrifuge Centrifuge to Separate Plasma/Serum Collect_Blood->Centrifuge Pool_Samples Pool Samples for Homogeneity Centrifuge->Pool_Samples Aliquot Aliquot into Cryovials Pool_Samples->Aliquot T0_Analysis Baseline Analysis (T=0) Aliquot->T0_Analysis Storage_Conditions Store Aliquots at Different Temperatures (RT, 4°C, -20°C, -80°C) Aliquot->Storage_Conditions Time_Point_Analysis Analyze at Subsequent Time Points (e.g., 24h, 1 week, 1 month) Storage_Conditions->Time_Point_Analysis LC_MS_MS Quantify 3-HIC via LC-MS/MS Time_Point_Analysis->LC_MS_MS Data_Analysis Calculate % Change from Baseline LC_MS_MS->Data_Analysis

Caption: Workflow for assessing the stability of 3-HIC in biological samples.

References

quality control and proficiency testing for 3-Hydroxyisovalerylcarnitine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control and proficiency testing of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) assays. It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this important biomarker.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C5OH) and why is it measured?

A1: this compound (C5OH) is an acylcarnitine that serves as a primary biomarker for certain inborn errors of metabolism, particularly those affecting the leucine (B10760876) catabolism pathway.[1][2] Its measurement is a key component of newborn screening programs to detect conditions such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG) lyase deficiency, and β-ketothiolase deficiency.[1][2]

Q2: What are the common analytical methods for C5OH quantification?

A2: The most common analytical method for C5OH quantification, especially in newborn screening, is tandem mass spectrometry (MS/MS).[3] This is often coupled with liquid chromatography (LC-MS/MS) to separate C5OH from other interfering compounds.[4] Analysis is typically performed on dried blood spots (DBS).[3]

Q3: What are proficiency testing (PT) programs and why are they important for C5OH assays?

A3: Proficiency testing (PT) programs, such as the Newborn Screening Quality Assurance Program (NSQAP) offered by the Centers for Disease Control and Prevention (CDC), are essential for external quality assessment.[1][3] These programs provide laboratories with standardized, blind samples to assess the accuracy and reliability of their C5OH measurements, ensuring inter-laboratory comparability and high-quality patient testing.[3]

Q4: What are common sources of variability in C5OH measurements?

A4: Variability in C5OH measurements can arise from several factors, including the use of different analytical methods (derivatized vs. non-derivatized), the choice of internal standards, and the presence of isobaric interferences.[3] The use of standardized PT materials helps to harmonize measurements across different laboratories.[3]

Troubleshooting Guide

Issue 1: Inaccurate or Imprecise Results in Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Inappropriate Internal Standard (IS) The choice of internal standard is critical for accurate quantification.[3] Ensure the IS is a stable, isotopically labeled analog of C5OH (e.g., d3-C5OH) and is added at a consistent concentration early in the sample preparation process. Verify the purity and concentration of the IS stock solution.
Matrix Effects Dried blood spot samples can exhibit significant matrix effects, leading to ion suppression or enhancement. To mitigate this, optimize the sample extraction procedure (e.g., solvent composition, extraction time). Consider the use of a more rigorous cleanup method, such as solid-phase extraction (SPE).
Instrument Calibration Issues Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations. Prepare a fresh set of calibration standards and verify the linearity of the calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
Sample Preparation Inconsistency Inconsistent punching of dried blood spots, incomplete extraction, or errors in solvent addition can lead to variability. Ensure proper training of personnel on sample preparation techniques and use automated or semi-automated punching systems where possible.
Issue 2: Peak Shape Problems (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Steps
Column Contamination or Degradation Flush the LC column with a strong solvent to remove potential contaminants. If peak shape does not improve, the column may be degraded and require replacement.
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are optimal for the separation of C5OH. Prepare fresh mobile phases daily to avoid degradation or microbial growth.
Injection of Sample in a Stronger Solvent than Mobile Phase This can lead to peak distortion. If possible, the sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce dead volume and improve peak shape.
Issue 3: Suspected Isobaric Interference
Potential Cause Troubleshooting Steps
Presence of Isobaric Compounds Other acylcarnitines can have the same nominal mass as C5OH, leading to falsely elevated results. For example, 3-hydroxy-2-methyl-butyrylcarnitines are isomers that can interfere with C5OH analysis.[1]
Insufficient Chromatographic Resolution Optimize the LC gradient to achieve baseline separation of C5OH from any known or suspected isobaric interferences. This may involve adjusting the mobile phase composition, gradient slope, or using a column with a different stationary phase.
Confirmation with a Second Transition Monitor a second, specific product ion transition for C5OH to confirm its identity and rule out interference from other compounds.

Quantitative Data Summary

The following tables summarize proficiency testing data for this compound (C5OH) from the CDC's Newborn Screening Quality Assurance Program (NSQAP). This data highlights the performance of different analytical methods.

Table 1: NSQAP Proficiency Testing Results for C5OH (Specimen 3964)

Analytical MethodMean Concentration (µmol/L)
Derivatized2.80
Non-derivatized2.67

Data adapted from Lim et al., Clinica Chimica Acta, 2011.[3]

Table 2: Representative C5OH Assay Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (%RE) ± 15%

These are general guidelines; specific acceptance criteria should be established by each laboratory.

Experimental Protocols

Representative LC-MS/MS Method for C5OH Quantification in Dried Blood Spots

This protocol is a representative example and should be fully validated by the end-user.

1. Sample Preparation

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.

  • Add 100 µL of extraction solution (typically methanol (B129727) containing a deuterated internal standard such as d3-C5OH).

  • Seal the plate and shake for 30 minutes at room temperature.

  • Centrifuge the plate and transfer the supernatant to a new 96-well plate for analysis.

2. LC-MS/MS Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for the separation of polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate C5OH from other acylcarnitines.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • C5OH: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values will depend on the derivatization state and instrument.

    • d3-C5OH (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values will depend on the derivatization state and instrument.

3. Data Analysis

  • Quantify C5OH concentration using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Leucine Catabolism Pathway

This diagram illustrates the metabolic pathway of leucine, highlighting the step where a deficiency in 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of upstream metabolites, resulting in the formation of this compound (C5OH).

Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC C5OH_Formation Formation of This compound (C5OH) Methylcrotonyl_CoA->C5OH_Formation Deficiency in 3-MCC leads to accumulation HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA C5OH_Workflow DBS_Punch 1. Punch Dried Blood Spot Extraction 2. Extraction with Internal Standard DBS_Punch->Extraction Chromatography 3. Chromatographic Separation (LC) Extraction->Chromatography Mass_Spec 4. Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spec Quantification 5. Peak Integration and Quantification Mass_Spec->Quantification Review 6. Data Review and Reporting Quantification->Review Troubleshooting_Logic Start QC Failure or Unexpected Results Check_IS Review Internal Standard Performance Start->Check_IS Check_Cal Examine Calibration Curve Check_IS->Check_Cal IS OK Investigate_Sample_Prep Investigate Sample Preparation Check_IS->Investigate_Sample_Prep IS Abnormal Check_Chroma Assess Peak Shape and Retention Time Check_Cal->Check_Chroma Calibration OK Check_Cal->Investigate_Sample_Prep Calibration Fails Instrument_Maintenance Perform Instrument Maintenance Check_Chroma->Instrument_Maintenance Poor Chromatography Root_Cause_Identified Root Cause Identified and Corrected Check_Chroma->Root_Cause_Identified Chromatography OK Investigate_Sample_Prep->Root_Cause_Identified Method_Optimization Optimize LC Method Instrument_Maintenance->Method_Optimization Method_Optimization->Root_Cause_Identified

References

dealing with low concentrations of 3-Hydroxyisovalerylcarnitine in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low concentrations of 3-Hydroxyisovalerylcarnitine (C5OH-carnitine) in their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration relevant?

This compound (C5OH-carnitine) is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those affecting the leucine (B10760876) catabolism pathway.[1][2] Elevated levels of C5OH-carnitine are indicative of conditions such as 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency.[2] While clinical focus is often on elevated levels, accurate measurement of low or baseline concentrations is crucial for establishing reference ranges and ensuring the reliability of diagnostic screening.

Q2: What are the expected physiological concentrations of this compound?

The concentration of this compound in healthy individuals is typically low. The table below summarizes the normal physiological ranges in different biological matrices.

Biological MatrixAge GroupGenderConcentration RangeReference
BloodAdult (>18 years)Female0.51 µM[2]
BloodNot SpecifiedNot Specified0.45 ± 0.18 µM[2]
UrineChildren (1-13 years)Male0.42 µmol/mmol creatinine[2]
PlasmaAdultNot Specified0.002 - 0.008 µmol/L[3]

Q3: What is the primary analytical method for quantifying this compound?

The most common method for the sensitive and specific quantification of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high selectivity and sensitivity, which is essential for measuring low endogenous concentrations.

Troubleshooting Guide for Low C5OH-Carnitine Concentrations

This guide addresses common issues that can lead to unexpectedly low or undetectable signals for this compound during LC-MS/MS analysis.

Issue 1: No or Very Low Signal for C5OH-Carnitine Standard

If you are not observing a signal even with a known standard, the issue likely lies with the instrument setup or the standard itself.

Possible Cause Troubleshooting Step
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for C5OH-carnitine. The protonated molecule [M+H]⁺ is typically used as the precursor ion.
Instrument Not Tuned for C5OH-Carnitine Infuse a C5OH-carnitine standard solution directly into the mass spectrometer to optimize source and analyzer parameters, such as capillary voltage, gas flows, and collision energy.
Degraded Standard Solution Prepare a fresh stock and working solutions of the C5OH-carnitine standard. Acylcarnitines can be susceptible to hydrolysis.
Ion Source Contamination A dirty ion source can lead to a general loss of sensitivity. Follow the manufacturer's protocol for cleaning the ion source components.[6]

Issue 2: Low Signal for C5OH-Carnitine in Spiked Samples

If the standard shows a good signal, but a sample spiked with a known amount of C5OH-carnitine has a low signal, the problem may be related to the sample matrix or the preparation procedure.

Possible Cause Troubleshooting Step
Ion Suppression The sample matrix can contain compounds that co-elute with C5OH-carnitine and interfere with its ionization, reducing the signal. To mitigate this: - Improve chromatographic separation to resolve C5OH-carnitine from interfering compounds.[6] - Enhance sample clean-up using techniques like solid-phase extraction (SPE).[7] - Dilute the sample, if the concentration of C5OH-carnitine is high enough to remain detectable after dilution.[6]
Poor Analyte Recovery C5OH-carnitine may be lost during the sample preparation process. To improve recovery: - Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample. - For solid-phase extraction, ensure the chosen sorbent and elution solvent are appropriate for acylcarnitines.
Analyte Degradation C5OH-carnitine may be unstable in the sample matrix or during processing. Ensure samples are kept on ice or at a low temperature during preparation and minimize the time between preparation and analysis.

Issue 3: Inconsistent or Non-Reproducible Low Signals

Variability in your low-level measurements can compromise data quality.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and incubation times. Automation can improve reproducibility.
LC System Variability Check for leaks in the LC system, as this can cause pressure fluctuations and inconsistent retention times.[6] Ensure the mobile phase is properly degassed and mixed.
Carryover If a high concentration sample is followed by a low concentration one, carryover in the autosampler can lead to artificially elevated results for the low sample. Implement a robust needle wash protocol.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis

This protocol describes a common protein precipitation method for the extraction of acylcarnitines from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an internal standard solution (containing a stable isotope-labeled analog of the analyte of interest) to each sample to correct for matrix effects and procedural losses.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol provides a general approach for optimizing LC-MS/MS parameters for the analysis of this compound.

  • Standard Infusion: Directly infuse a standard solution of C5OH-carnitine (e.g., 1 µg/mL in 50% methanol/water with 0.1% formic acid) into the mass spectrometer.

  • Source Parameter Optimization: While infusing the standard, optimize the ion source parameters, including:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for acylcarnitines.

    • Capillary Voltage: Adjust for maximum signal intensity and stability.

    • Gas Flows: Optimize nebulizer and drying gas flows.

    • Source Temperature: Adjust for optimal desolvation.

  • MS/MS Parameter Optimization:

    • Precursor Ion Selection: Select the [M+H]⁺ ion of C5OH-carnitine.

    • Product Ion Scan: Perform a product ion scan to identify the most abundant and specific fragment ions.

    • Collision Energy Optimization: Optimize the collision energy for the selected precursor-product ion transition to maximize the fragment ion signal.

  • Chromatographic Method Development:

    • Column Selection: A C18 reversed-phase column is commonly used for acylcarnitine analysis.

    • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Elution: Develop a gradient elution program that provides good separation of C5OH-carnitine from other isomers and matrix components.

Visualizations

Biochemical Pathway: Leucine Catabolism

The following diagram illustrates the metabolic pathway of leucine, which leads to the formation of this compound.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA Hydratase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA C5OH_Carnitine This compound Hydroxyisovaleryl_CoA->C5OH_Carnitine CPT/CAT

Caption: Leucine catabolism pathway leading to this compound.

Experimental Workflow for C5OH-Carnitine Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound.

C5OH_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical workflow for troubleshooting low signal intensity issues.

Troubleshooting_Logic Start Low Signal for This compound Check_Standard Analyze Neat Standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK MS_Issue Investigate MS: - Tuning - Source Cleaning - Standard Integrity Signal_OK->MS_Issue No Sample_Issue Investigate Sample/Method: - Matrix Effects - Sample Prep Recovery - Analyte Stability Signal_OK->Sample_Issue Yes Resolved Problem Resolved MS_Issue->Resolved Sample_Issue->Resolved

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Harmonization of 3-Hydroxyisovalerylcarnitine (C5OH) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH). Our goal is to facilitate the harmonization of C5OH measurement across different laboratories.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C5OH) and why is its accurate measurement important?

A1: this compound (C5OH) is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism.[1][2] Its elevated concentration in blood or urine can indicate conditions such as 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, biotinidase deficiency, holocarboxylase synthetase deficiency, and β-ketothiolase deficiency.[2][3] Accurate and harmonized measurement of C5OH is critical for newborn screening programs to ensure timely diagnosis and intervention.[3][4]

Q2: What are the primary analytical methods for C5OH measurement?

A2: The most common and reliable method for the quantification of C5OH is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[4][5][6] This technique offers high sensitivity and specificity for detecting C5OH in various biological matrices, including dried blood spots (DBS), plasma, and urine.[4][5][7]

Q3: What are the main sources of inter-laboratory variability in C5OH measurement?

A3: Significant variability in C5OH measurements between laboratories has been reported.[4] The primary sources of this variation include:

  • Analytical Methodology: Differences between derivatized and non-derivatized sample preparation methods can lead to systematic biases in reported concentrations.[4]

  • Choice of Internal Standards: The type of internal standard used for quantification can impact the accuracy of the results.[4]

  • Instrumentation and Calibration: Variations in mass spectrometer platforms, calibration procedures, and data analysis software contribute to discrepancies.

  • Cutoff Values: Different laboratories may establish their own cutoff values for defining an elevated C5OH result, leading to inconsistencies in screening interpretations.[8]

Q4: How can laboratories work towards harmonization of C5OH measurement?

A4: Harmonization can be achieved through several key practices:

  • Participation in Proficiency Testing (PT) Programs: Enrolling in external PT programs, such as the one offered by the Newborn Screening Quality Assurance Program (NSQAP), allows laboratories to compare their performance against their peers and identify potential biases.[3][4]

  • Use of Certified Reference Materials (CRMs): Incorporating CRMs into routine analysis helps to ensure the accuracy and traceability of measurements.

  • Standardization of Protocols: Adopting standardized and validated experimental protocols, including sample preparation, analytical conditions, and data analysis, can significantly reduce inter-laboratory variation.

  • Collaborative Studies: Participating in inter-laboratory comparison studies helps to understand and address sources of variability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution in LC-MS/MS Contaminated LC column, inappropriate mobile phase, incorrect gradient profile.- Flush the column with a strong solvent. - If contamination persists, replace the column. - Optimize the mobile phase composition and gradient elution program.
Inconsistent or Low Signal Intensity Ion source contamination, detector fatigue, improper MS/MS tuning, sample matrix effects.- Clean the ion source. - Check and optimize MS/MS parameters (e.g., collision energy, gas pressures). - Evaluate and mitigate matrix effects through improved sample preparation (e.g., solid-phase extraction) or the use of a matrix-matched calibrator.
High Background Noise Contaminated solvents or reagents, leaks in the LC system, electronic noise.- Use high-purity solvents and freshly prepared reagents. - Check for and repair any leaks in the LC system. - Ensure proper grounding of the mass spectrometer.
Discrepancy with PT Program Results Calibration error, incorrect internal standard concentration, calculation mistake, methodological bias.- Re-verify the concentration and stability of calibration standards and internal standards. - Review the entire analytical procedure for any deviations from the standard operating procedure (SOP). - Investigate potential methodological differences highlighted in the PT report (e.g., derivatization vs. non-derivatization).[4]
Isobaric Interference Presence of other compounds with the same nominal mass as C5OH.- Utilize a chromatographic method with sufficient resolution to separate C5OH from interfering compounds.[9] - Employ high-resolution mass spectrometry (HRMS) to differentiate between isobaric species based on their exact mass.

Data Presentation

Table 1: Inter-laboratory Proficiency Testing Results for C5OH Measurement

Analytical Method Number of Laboratories Mean C5OH Concentration (μmol/L) Inter-laboratory Coefficient of Variation (%)
Derivatized MS/MS412.8014.3
Non-derivatized MS/MSNot specified2.67Not specified

Data adapted from a study on proficiency testing outcomes.[4] This table illustrates the variation in mean reported C5OH concentrations between different analytical approaches.

Experimental Protocols

Protocol 1: LC-MS/MS Method for C5OH Quantification in Dried Blood Spots (DBS)

This protocol is a generalized representation based on common practices in newborn screening laboratories.[4][10]

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot is placed into a 96-well plate.

    • An extraction solution containing a deuterated internal standard (e.g., C5OH-d3) in methanol (B129727) is added to each well.

    • The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

    • The supernatant is transferred to a new plate for analysis. For derivatized methods, a derivatizing agent (e.g., butanolic HCl) is added, and the sample is heated before being dried down and reconstituted.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: A C8 or C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.

    • Mass Spectrometry: A tandem mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for C5OH and its internal standard.

  • Data Analysis:

    • The concentration of C5OH is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting start Dried Blood Spot (DBS) punch 3mm Punch start->punch extract Extraction with Internal Standard punch->extract derivatize Derivatization (Optional) extract->derivatize lc_ms LC-MS/MS Analysis derivatize->lc_ms Injection data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant report Result Reporting quant->report

Caption: A generalized workflow for the analysis of this compound (C5OH) from dried blood spots.

logical_relationship cluster_cause Potential Causes of Elevated C5OH cluster_analyte Biomarker cluster_outcome Clinical Indication mcc 3-Methylcrotonyl-CoA Carboxylase (3MCC) Deficiency c5oh Elevated this compound (C5OH) mcc->c5oh btd Biotinidase Deficiency btd->c5oh hcs Holocarboxylase Synthetase Deficiency hcs->c5oh bkt β-Ketothiolase Deficiency bkt->c5oh indication Indication for Further Diagnostic Testing c5oh->indication

Caption: Logical relationship between metabolic disorders and elevated C5OH levels.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Hydroxyisovalerylcarnitine: A Validation of a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine) against alternative analytical techniques. 3-HIA-carnitine is a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism, making its accurate measurement essential for clinical diagnostics and research.[1][2][3][4] This document outlines the experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Method Performance Comparison

The following tables summarize the key performance characteristics of the validated LC-MS/MS method compared to Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), a common high-throughput alternative.

Table 1: Quantitative Performance Characteristics

ParameterValidated LC-MS/MS MethodAlternative: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
Linearity (Regression Coefficient) 0.9986 to 1.000[1]R² > 0.95[5]
Precision (% CV) Intra-assay: <10.1%, Inter-assay: <10.3%[6]Reproducibility (RSD): ~10%[5]
Accuracy (% Relative Error) Within ±15% of nominal concentrations[1]Not explicitly stated, but method is used for quantitative screening
Lower Limit of Quantification (LLOQ) Not explicitly stated, but QC standards as low as 2 ng/mL were used[1]10 to 500 nM for various acylcarnitines[5]
Isomer Specificity High, capable of separating isomeric forms[2][7]Low, unable to differentiate isobaric acylcarnitines without chromatographic separation[1][8][9][10]
Sample Throughput Lower, due to chromatographic separationHigh, rapid analysis (1-2 minutes per sample)[6][9]

Table 2: Methodological Comparison

FeatureValidated LC-MS/MS MethodAlternative: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
Principle Chromatographic separation followed by mass spectrometric detectionDirect infusion of sample into the mass spectrometer without chromatographic separation[9]
Sample Preparation Protein precipitation, extractionExtraction, optional derivatization[1][6][8]
Derivatization Not typically requiredOften employed (e.g., butyl esterification) to improve ionization efficiency[1][2][8]
Instrumentation Liquid Chromatograph coupled to a Tandem Mass SpectrometerFlow Injection system coupled to a Tandem Mass Spectrometer
Primary Application Targeted quantitative analysis, research, clinical diagnostics requiring high specificityHigh-throughput screening (e.g., newborn screening)[11]

Experimental Protocols

Validated LC-MS/MS Method Protocol

This protocol is based on established methods for the quantification of 3-HIA-carnitine in plasma.[1][12]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIA-carnitine).

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Separation:

    • Column: A suitable reversed-phase C18 or HILIC column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 5-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 3-HIA-carnitine and its internal standard.

Alternative Method: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) Protocol

This protocol is a generalized procedure for high-throughput acylcarnitine analysis.

  • Sample Preparation (with Derivatization):

    • Punch a dried blood spot (DBS) or use a small volume of plasma.

    • Extract the analytes using a solvent containing an internal standard mixture.

    • Evaporate the solvent.

    • Add a derivatizing agent (e.g., butanolic HCl) and incubate to form butyl esters.

    • Evaporate the reagent and reconstitute the sample in the mobile phase.

  • Flow Injection:

    • Inject the prepared sample directly into the mobile phase stream flowing into the mass spectrometer.

    • Mobile Phase: Typically a mixture of organic solvent and water with an acidic modifier.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Precursor ion or neutral loss scanning for acylcarnitines, or MRM for specific analytes.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes, the following diagrams were generated using Graphviz.

cluster_SP Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the validated LC-MS/MS method.

cluster_SP_FIA Sample Preparation cluster_FIAMS FIA-MS/MS Analysis Sample DBS or Plasma Sample Extract_IS Extraction with Internal Standard Sample->Extract_IS Derivatize Derivatization (Optional) Extract_IS->Derivatize Reconstitute_FIA Reconstitution Derivatize->Reconstitute_FIA FIA Flow Injection Reconstitute_FIA->FIA MSMS_FIA MS/MS Detection FIA->MSMS_FIA Data_FIA Data Acquisition MSMS_FIA->Data_FIA

Caption: Workflow for the alternative FIA-MS/MS method.

Leucine Leucine Catabolism MCCC_CoA 3-Methylcrotonyl-CoA Leucine->MCCC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (Biotin-Dependent) MG_CoA 3-Methylglutaconyl-CoA MCC->MG_CoA Normal Pathway MCCC_CoA->MCC HIA_CoA 3-Hydroxyisovaleryl-CoA MCCC_CoA->HIA_CoA Biotin Deficiency Impaired MCC Activity HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA HIA_Carnitine This compound HIA_CoA->HIA_Carnitine Carnitine Acyltransferase

Caption: Simplified metabolic pathway of 3-HIA-carnitine formation.

References

A Comparative Analysis of 3-Hydroxyisovalerylcarnitine and 3-Hydroxyisovaleric Acid as Biomarkers for Biotin Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the relative performance and utility of two key indicators of marginal biotin (B1667282) status.

This guide provides a comprehensive comparison of 3-Hydroxyisovalerylcarnitine (3HIA-carnitine) and 3-hydroxyisovaleric acid (3-HIA) as biomarkers for the assessment of biotin deficiency. Both are metabolites that accumulate when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is reduced. This guide synthesizes experimental data to evaluate their sensitivity, specificity, and practical utility in clinical and research settings.

Performance Comparison: 3HIA-carnitine vs. 3-HIA

Both 3HIA-carnitine and 3-HIA are considered early and sensitive indicators of marginal biotin deficiency.[1][2][3][4] Studies involving experimentally induced biotin deficiency in healthy adults have demonstrated significant increases in both markers long before the appearance of overt clinical symptoms.

MarkerMatrixFold Increase (Biotin Depletion)Diagnostic Sensitivity (Day 14 of depletion)Diagnostic Sensitivity (Day 28 of depletion)Notes
This compound (3HIA-carnitine) Plasma~4-fold70% (7 of 10 subjects)90% (9 of 10 subjects)Considered a stable and reliable plasma marker.[1][5]
Urine>2-fold90% (9 of 10 subjects)Not explicitly stated, but highUrinary excretion also reflects biotin status effectively.[4][6]
3-Hydroxyisovaleric acid (3-HIA) Urine~3-fold80% (8 of 10 subjects)100% (all subjects)A well-established urinary marker for biotin deficiency.[1][3]

Key Findings:

  • Both markers demonstrate high sensitivity in detecting marginal biotin deficiency, with urinary 3-HIA potentially showing slightly higher sensitivity in some studies by day 28 of depletion.[1]

  • Plasma 3HIA-carnitine is a valuable blood-based indicator, offering advantages in sample collection and stability.[5]

  • Urinary excretion of both 3HIA and 3HIA-carnitine increases significantly in response to biotin deficiency.[2][7]

  • However, some studies suggest that urinary 3-HIA may produce a meaningful number of false-negative results and may not distinguish between biotin-sufficient and biotin-supplemented individuals as effectively as other markers.[8]

  • Coexisting conditions, such as carnitine deficiency, which can occur during pregnancy, may affect the reliability of 3HIA-carnitine as a biotin status marker.[9]

Metabolic Pathway in Biotin Deficiency

Biotin is an essential cofactor for several carboxylases, including methylcrotonyl-CoA carboxylase (MCC), which plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876).[7][10] In a state of biotin deficiency, the activity of MCC is impaired, leading to the accumulation of its substrate, 3-methylcrotonyl-CoA.[1][7] This substrate is then diverted into an alternative metabolic pathway, resulting in the formation of 3-hydroxyisovaleryl-CoA, which is subsequently converted to 3-HIA.[7] To detoxify and excrete this metabolite, 3-HIA can be conjugated with carnitine to form 3HIA-carnitine.[1][7]

Leucine Leucine 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Leucine->3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA MCC (Biotin-dependent) 3-Hydroxyisovaleryl-CoA 3-Hydroxyisovaleryl-CoA 3-Methylcrotonyl-CoA->3-Hydroxyisovaleryl-CoA Biotin Deficiency (Impaired MCC activity) 3-Hydroxyisovaleric Acid (3-HIA) 3-Hydroxyisovaleric Acid (3-HIA) 3-Hydroxyisovaleryl-CoA->3-Hydroxyisovaleric Acid (3-HIA) Hydrolysis This compound (3HIA-carnitine) This compound (3HIA-carnitine) 3-Hydroxyisovaleryl-CoA->this compound (3HIA-carnitine) Carnitine Conjugation Urinary Excretion Urinary Excretion 3-Hydroxyisovaleric Acid (3-HIA)->Urinary Excretion Plasma & Urinary Excretion Plasma & Urinary Excretion This compound (3HIA-carnitine)->Plasma & Urinary Excretion cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection\n(Plasma/Urine) Sample Collection (Plasma/Urine) Internal Standard\nAddition Internal Standard Addition Sample Collection\n(Plasma/Urine)->Internal Standard\nAddition Extraction/\nCleanup Extraction/ Cleanup Internal Standard\nAddition->Extraction/\nCleanup Final Sample Final Sample Extraction/\nCleanup->Final Sample LC-MS/MS or GC-MS LC-MS/MS or GC-MS Final Sample->LC-MS/MS or GC-MS Data Acquisition Data Acquisition LC-MS/MS or GC-MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification Results Results Quantification->Results

References

A Guide to Inter-Laboratory Cross-Validation of 3-Hydroxyisovalerylcarnitine (C5OH) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides a framework for the cross-validation of 3-Hydroxyisovalerylcarnitine (B12287773) (C5OH) results with other laboratories, focusing on data comparison, experimental protocols, and workflow visualization.

Elevated levels of this compound (C5OH), an acylcarnitine, serve as a critical biomarker for several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency.[1][2] Given its diagnostic significance, it is essential that laboratories performing C5OH analysis can demonstrate the comparability of their results. Proficiency testing programs, such as the Newborn Screening Quality Assurance Program (NSQAP) administered by the Centers for Disease Control and Prevention (CDC), play a vital role in this process by providing external quality assessment materials to participating laboratories.[1][3]

Data Presentation: Comparative Analysis of Laboratory Performance

Participation in proficiency testing (PT) programs allows for the direct comparison of a laboratory's performance against a cohort of peers. The following table summarizes hypothetical data from a PT event for C5OH analysis, illustrating how such data can be structured for comparative assessment.

LaboratoryMethod TypeInternal StandardReported C5OH Concentration (µmol/L)Peer Group Mean (µmol/L)Z-Score
Your Lab Derivatized LC-MS/MSLabeled C5OH2.752.80-0.2
Lab A Non-derivatized LC-MS/MSLabeled C5OH2.652.67-0.1
Lab B Derivatized LC-MS/MSLabeled C5OH2.882.800.3
Lab C Non-derivatized LC-MS/MSAnalog2.592.67-0.3
Lab D Derivatized LC-MS/MSAnalog2.952.800.5

Note: This table contains example data for illustrative purposes. Actual proficiency testing reports will provide more comprehensive statistics.

Experimental Protocols

Methodological variations can significantly influence the quantification of C5OH.[3] The two primary analytical approaches employed are derivatized and non-derivatized liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experimental Steps:
  • Sample Preparation (Dried Blood Spot):

    • A 3 mm punch from a dried blood spot (DBS) card is placed into a 96-well microtiter plate.

    • An extraction solution containing internal standards (e.g., isotopically labeled C5OH) in a solvent (typically methanol) is added to each well.

    • The plate is agitated to ensure complete extraction of the analytes.

    • The supernatant is transferred to a new plate for analysis.

  • Derivatization (for derivatized methods):

    • The extracted sample is dried down.

    • A derivatizing agent (e.g., butanolic-HCl) is added to convert the carnitines to their butyl esters.

    • The sample is heated to facilitate the reaction and then dried again.

    • The derivatized sample is reconstituted in a suitable solvent for injection.

  • LC-MS/MS Analysis:

    • Chromatography: The prepared sample is injected into a liquid chromatography system to separate C5OH from other acylcarnitines.

    • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. C5OH is typically monitored using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[4]

  • Data Analysis and Quantification:

    • The concentration of C5OH is determined by comparing the peak area of the analyte to that of the internal standard.

    • A calibration curve is used to quantify the absolute concentration.

Studies have shown that mean C5OH values can differ between derivatized and non-derivatized methods, with derivatized methods sometimes yielding slightly higher values.[3] The choice of internal standard can also impact quantitative results.[3]

Mandatory Visualization

To facilitate a clear understanding of the cross-validation process and the underlying metabolic pathway, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_method Analytical Method cluster_analysis Data Analysis & Comparison start Obtain Dried Blood Spot (DBS) Sample punch Punch 3mm Disc start->punch extract Extract with Methanol & Internal Standard punch->extract derivatize Derivatization (Butylation) extract->derivatize Derivatized Method non_derivatize Direct Injection extract->non_derivatize Non-derivatized Method lcms LC-MS/MS Analysis derivatize->lcms non_derivatize->lcms quantify Quantify C5OH Concentration lcms->quantify compare Compare Results with Other Labs (PT Data) quantify->compare report Generate Report compare->report

Experimental workflow for C5OH analysis and cross-validation.

logical_relationship cluster_core Core Concept cluster_components Key Components cluster_outcome Desired Outcome cross_validation Cross-Validation of C5OH Results pt_programs Proficiency Testing (e.g., NSQAP) cross_validation->pt_programs method_comp Methodology Comparison (Derivatized vs. Non-derivatized) cross_validation->method_comp is_choice Internal Standard Selection cross_validation->is_choice data_analysis Statistical Data Analysis cross_validation->data_analysis harmonization Harmonization of C5OH Measurements pt_programs->harmonization method_comp->harmonization is_choice->harmonization data_analysis->harmonization

Logical relationship for achieving harmonized C5OH results.

References

Establishing Reference Intervals for 3-Hydroxyisovalerylcarnitine in a Healthy Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference intervals for 3-Hydroxyisovalerylcarnitine (C5-OH) in healthy populations. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in metabolic research and clinical trial monitoring. The guide summarizes quantitative data from various studies, details a comprehensive experimental protocol for establishing such intervals, and includes visualizations of the metabolic pathway and experimental workflow.

Comparative Reference Intervals for this compound (C5-OH)

Establishing accurate reference intervals for this compound, a key biomarker for certain inborn errors of metabolism and biotin (B1667282) deficiency, is crucial for the correct interpretation of clinical and research findings.[1][2] These intervals can vary based on age, population, and analytical methodology.[3] The data presented below, derived from studies utilizing tandem mass spectrometry (MS/MS), highlights the importance of laboratories establishing their own specific reference ranges.[4]

Population/StudyAge GroupSample TypeReference Interval (µmol/L)Analytical Method
South Indian[2]Not SpecifiedNot Specified0.01–0.49UPLC-MS/MS
Saudi Arabian Newborns[5]24-72 hoursDried Blood SpotCutoff: <0.7LC-MS/MS
Belgian Population[3]18-54 yearsDried Blood SpotMean: Not Reported, but lower than newbornsTandem Mass Spectrometry
General Metabolic Screening[6]Not SpecifiedPlasmaUpper Limit: 0.11Not Specified

Experimental Protocol for Establishing Reference Intervals

The following is a generalized protocol for establishing reference intervals for this compound, based on common practices and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

1. Reference Population Selection:

  • Define the criteria for a "healthy" population, with specific inclusion and exclusion criteria.

  • As recommended by CLSI guidelines, recruit a statistically significant number of healthy individuals (a minimum of 120 per partition is often suggested).[10][11]

  • Consider partitioning the reference population by age and gender, as concentrations of acylcarnitines can vary with these factors.[3]

2. Sample Collection and Processing:

  • Collect blood samples (either as dried blood spots (DBS) on filter paper or as plasma).

  • For DBS, apply whole blood to a designated filter paper card and allow it to dry completely.

  • For plasma, collect whole blood in tubes containing an appropriate anticoagulant, centrifuge to separate the plasma, and store frozen until analysis.

3. Analytical Methodology: Tandem Mass Spectrometry (MS/MS):

  • Sample Preparation:

    • Punch a small disc from the dried blood spot or aliquot a specific volume of plasma.

    • Perform a solvent extraction, typically with methanol, containing isotopically labeled internal standards for quantification.

    • Derivatization (e.g., butylation) may be performed to enhance the ionization of acylcarnitines.[12]

  • Instrumentation and Analysis:

    • Utilize a tandem mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) for improved specificity.[12][13]

    • The instrument is typically operated in the positive ion mode.

    • Acylcarnitines are often identified and quantified using precursor ion scanning or multiple reaction monitoring (MRM).[14]

  • Data Analysis:

    • Calculate the concentration of this compound based on the ratio of the analyte to its corresponding internal standard.

    • Statistically analyze the data from the reference population to establish the reference interval, which is typically defined as the central 95% of the values.[8]

Visualizing the Leucine Catabolism Pathway and Experimental Workflow

To better understand the context and process of establishing reference intervals for this compound, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

cluster_0 Leucine Catabolism Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC* C5OH This compound MC_CoA->C5OH Carnitine Acyltransferase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA caption *3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent)

Caption: Leucine catabolism and the formation of this compound.

cluster_1 Experimental Workflow A Reference Population Selection B Sample Collection (DBS or Plasma) A->B C Sample Preparation (Extraction & Derivatization) B->C D Tandem Mass Spectrometry (LC-MS/MS) Analysis C->D E Data Processing & Quantification D->E F Statistical Analysis (Establishment of Reference Interval) E->F

Caption: Workflow for establishing reference intervals for this compound.

References

A Comparative Guide to the Accuracy and Precision of 3-Hydroxyisovalerylcarnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and clinical diagnostics, the accurate and precise measurement of biomarkers is paramount. 3-Hydroxyisovalerylcarnitine (B12287773) (3-OH-C5-CN), a critical intermediate in leucine (B10760876) metabolism, serves as a key biomarker for several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency.[1][2][3] This guide provides a comparative overview of the analytical methodologies for the quantification of 3-OH-C5-CN, with a focus on their accuracy and precision, supported by experimental data.

The primary analytical technique for the quantification of 3-OH-C5-CN is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) to enhance specificity.[4][5][6] This approach, known as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and the ability to differentiate 3-OH-C5-CN from its isomers, a crucial aspect for accurate diagnosis.[7]

Comparative Analysis of Analytical Methods

While other methods like gas chromatography-mass spectrometry (GC/MS) are utilized for the analysis of related organic acids in urine, LC-MS/MS remains the gold standard for the direct quantification of 3-OH-C5-CN in various biological matrices such as dried blood spots (DBS), plasma, and urine.[3][8][9] The choice between different LC-MS/MS protocols can influence the accuracy and precision of the results. Factors such as the use of derivatization or different internal standards have been shown to cause variations in measurements.[4]

Below is a summary of the performance characteristics of a validated LC-MS/MS method for the quantification of 3-OH-C5-CN in human plasma.

Performance MetricQuality Control (QC) Low (2 ng/mL)Quality Control (QC) Mid (20 ng/mL)Quality Control (QC) High (200 ng/mL)
Intra-day Precision (%RSD) 5.13.82.5
Inter-day Precision (%RSD) 8.36.14.7
Accuracy (% Recovery) 10310198

Data adapted from a study on the quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following section outlines a typical experimental protocol for the quantification of 3-OH-C5-CN in plasma using LC-MS/MS.

Sample Preparation
  • Spiking: Plasma samples are spiked with a known concentration of an isotopically labeled internal standard (e.g., D3-3-hydroxyisovalerylcarnitine).

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile, followed by vortexing and centrifugation.

  • Supernatant Transfer: The clear supernatant is transferred to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The sample extract is injected into an LC system equipped with a C18 analytical column. An isocratic mobile phase, for instance, a mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol, is used to separate the analyte from other components in the sample matrix.[10]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive ion mode. The instrument is set up for Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for both the native 3-OH-C5-CN and its labeled internal standard.[10]

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biochemical context of 3-OH-C5-CN, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms Tandem MS Detection (SRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: A typical experimental workflow for the quantification of this compound.

Caption: Simplified metabolic pathway of Leucine catabolism showing the formation of this compound.

Conclusion

The accurate and precise measurement of this compound is crucial for the diagnosis and monitoring of several metabolic disorders. LC-MS/MS has emerged as the most reliable method, offering high sensitivity and specificity. While variations in protocols can exist, validated LC-MS/MS methods demonstrate excellent accuracy and precision. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and clinicians working with this important biomarker. The ability of LC-MS/MS to distinguish between isomers is a significant advantage over less specific methods, ensuring a more accurate clinical assessment.[7]

References

Performance Comparison of 3-Hydroxyisovalerylcarnitine Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxyisovalerylcarnitine (3-HIC), a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism, selecting a robust and reliable quantification method is paramount. This guide provides a comparative overview of the analytical performance of commonly employed assays, with a focus on linearity and recovery. The data presented is primarily for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which stands as the gold standard for the quantification of small molecules like 3-HIC due to its high sensitivity and specificity.

Quantitative Data Comparison

The following tables summarize the linearity and recovery data for 3-HIC assays based on published literature.

Table 1: Linearity of this compound Assays

Analytical MethodMatrixLinear RangeRegression Coefficient (r) / Coefficient of Determination (R²)Citation
LC-MS/MSHuman Plasma1.03 - 250 ng/mLr = 0.9995[1]
LC-MS/MSHuman PlasmaNot SpecifiedR² ranged from 0.9986 to 1.000 over four analytical batches.[1]
LC-MS/MSDried Blood SpotsNot SpecifiedR² > 0.99[2]

Table 2: Recovery Studies for this compound Assays

Analytical MethodMatrixSpike LevelsAverage Recovery (%)Citation
LC-MS/MSHuman PlasmaNot Specified62.1%[1]
LC-MS/MSNot SpecifiedNot Specified96.8% - 105.2%[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are synthesized protocols for linearity and recovery studies for a 3-HIC assay using LC-MS/MS.

Linearity Study Protocol

A linearity study aims to demonstrate that the assay response is directly proportional to the concentration of the analyte over a defined range.

  • Preparation of Stock and Standard Solutions:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., phosphate-buffered saline).

    • Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected physiological and pathological concentration range. A typical range could be from approximately 1 ng/mL to 250 ng/mL.[1]

  • Sample Preparation:

    • For each concentration level, prepare replicate samples (n ≥ 3) by spiking the standard solution into the chosen biological matrix (e.g., human plasma).

    • Include a blank matrix sample (no analyte) to assess background interference.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte like D3-3HIA-carnitine) to all samples, including calibration standards and blanks, to correct for matrix effects and variations in sample processing.[1]

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate 3-HIC from other endogenous components.

    • Optimize the mass spectrometer settings for the detection and quantification of the analyte and internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • For each standard, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

    • Perform a linear regression analysis on the calibration curve data. The linearity is considered acceptable if the coefficient of determination (R²) is ≥ 0.99.

Recovery Study Protocol

A recovery study is performed to assess the accuracy of an analytical method by determining the percentage of a known amount of analyte that can be measured in a sample.

  • Sample Preparation:

    • Select a pooled sample of the biological matrix (e.g., human plasma).

    • Divide the pooled sample into two sets.

    • Spike one set of samples with a known concentration of 3-HIC (e.g., at low, medium, and high concentrations within the linear range). The other set remains unspiked.

  • LC-MS/MS Analysis:

    • Process and analyze both the spiked and unspiked samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Determine the concentration of 3-HIC in both the spiked and unspiked samples from the calibration curve.

    • Calculate the percent recovery using the following formula:

    • An acceptable recovery range is typically between 80% and 120%.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams created using the DOT language provide a clear visual representation of the workflows.

LinearityStudyWorkflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result Stock Prepare Stock Solution Standards Create Serial Dilutions (Calibration Standards) Stock->Standards Spike Spike Standards into Matrix Standards->Spike Add_IS Add Internal Standard Spike->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS Data Data Acquisition (Peak Area Ratios) LCMS->Data Curve Construct Calibration Curve Data->Curve Regression Linear Regression (Calculate R²) Curve->Regression

Caption: Workflow for a linearity study of a this compound assay.

RecoveryStudyWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Pool Pool Biological Matrix Spiked Spike with known 3-HIC concentrations Pool->Spiked Unspiked Unspiked Control Pool->Unspiked Process_Spiked Process Spiked Samples Spiked->Process_Spiked Process_Unspiked Process Unspiked Samples Unspiked->Process_Unspiked LCMS_Spiked LC-MS/MS Analysis Process_Spiked->LCMS_Spiked LCMS_Unspiked LC-MS/MS Analysis Process_Unspiked->LCMS_Unspiked Quantify Quantify Concentrations LCMS_Spiked->Quantify LCMS_Unspiked->Quantify Calc_Recovery Calculate % Recovery Quantify->Calc_Recovery

Caption: Workflow for a recovery study of a this compound assay.

Alternative Methodologies and Concluding Remarks

While LC-MS/MS is the predominant method for 3-HIC quantification, the development of alternative techniques such as immunoassays (e.g., ELISA) or enzymatic assays for small molecules like acylcarnitines is challenging. Immunoassays for small molecules often suffer from limitations in sensitivity and specificity due to the difficulty in generating antibodies that can distinguish between structurally similar compounds. Enzymatic assays, while potentially highly specific, require the availability of a suitable enzyme that specifically recognizes 3-HIC, which may not be readily available or characterized.

For these reasons, the current landscape of 3-HIC analysis is dominated by mass spectrometry-based methods. The data presented in this guide highlights the excellent linearity and acceptable recovery that can be achieved with a well-validated LC-MS/MS assay. Researchers should consider these performance characteristics and the detailed protocols when developing or selecting an assay for the quantification of this compound in their studies.

References

A Comparative Guide to the Precision of 3-Hydroxyisovalerylcarnitine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of biomarkers is paramount. 3-Hydroxyisovalerylcarnitine (3-HIA-carnitine), a key indicator of biotin (B1667282) deficiency and certain inborn errors of metabolism, is no exception. This guide provides an objective comparison of the inter-assay and intra-assay variability of common analytical methods used for its quantification, supported by experimental data.

Performance Comparison of Quantification Methods

The precision of an analytical method is a critical performance characteristic, with intra-assay variability indicating the precision within a single analytical run and inter-assay variability representing the precision between different runs. The following table summarizes the reported precision for various methods used to quantify this compound.

MethodMatrixAnalyte ConcentrationIntra-Assay CV (%)Inter-Assay CV (%)Reference
LC-MS/MS Human Plasma2 ng/mL1114[1]
20 ng/mL4.88.5[1]
200 ng/mL5.57.9[1]
UPLC-MS/MS Dried Blood SpotsNot Specified<5.2<5.2[2]
HPLC-MS/MS Serum/UrineNot Specified<5.54 (intra-day)<5.54 (inter-day)[3]
FIA-MS/MS Dried Blood SpotsNot Specified (as part of C5 acylcarnitines)<10.1<10.3[4]

CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols for the key methods cited.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, as described by weighty et al. (2010), is designed for the quantitative measurement of 3-HIA-carnitine in human plasma.[1]

  • Sample Preparation:

    • An internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., D3-3-HIA-carnitine), is added to the plasma sample.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

    • The supernatant is then subjected to solid-phase extraction (SPE) for purification.

  • Chromatographic Separation:

    • The purified extract is injected into a liquid chromatography system.

    • Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • The concentration of 3-HIA-carnitine is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve generated from standards of known concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is often used for the analysis of acylcarnitines, including 3-HIA-carnitine, in dried blood spots.[2]

  • Sample Preparation:

    • A small disc is punched from the dried blood spot.

    • The disc is placed in a well of a microplate, and an extraction solution containing the internal standards is added.

    • The plate is agitated to facilitate the extraction of the analytes.

    • The extract is then transferred for analysis.

  • Chromatographic Separation:

    • A UPLC system with a C18 column is used for rapid separation of the analytes. A gradient elution is typically employed.

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer with an ESI source in positive ion mode, monitoring specific MRM transitions.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

FIA-MS/MS is a high-throughput method commonly used in newborn screening for a panel of acylcarnitines.[4]

  • Sample Preparation:

    • Similar to UPLC-MS/MS, a disc is punched from a dried blood spot and extracted with a solvent containing internal standards.

  • Analysis:

    • The extract is directly injected into the mass spectrometer without prior chromatographic separation.

    • A continuous flow of a mobile phase carries the sample to the ion source.

  • Mass Spectrometric Detection:

    • Detection is performed by tandem mass spectrometry, which provides the necessary selectivity to distinguish different acylcarnitines based on their mass-to-charge ratios and fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound using mass spectrometry-based methods.

3-HIA-carnitine Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, DBS) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction/ Purification (SPE) Add_IS->Extraction LC_Separation Chromatographic Separation (LC/UPLC) Extraction->LC_Separation For LC-based methods MS_Detection Tandem Mass Spectrometry (MS/MS) Extraction->MS_Detection For FIA-MS/MS LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for 3-HIA-carnitine quantification.

Signaling Pathway and Logical Relationships

The quantification of this compound is crucial for diagnosing disorders related to the leucine (B10760876) catabolism pathway. Reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, resulting in the formation and elevation of this compound.

Leucine_Catabolism cluster_shunt Leucine Leucine Metabolites1 ... Leucine->Metabolites1 MethylcrotonylCoA 3-Methylcrotonyl-CoA Metabolites1->MethylcrotonylCoA HIA_Carnitine This compound (Elevated) MethylcrotonylCoA->HIA_Carnitine Alternative Pathway MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) (Biotin-dependent) MethylcrotonylCoA->MCC MethylglutaconylCoA 3-Methylglutaconyl-CoA Metabolites2 ... MethylglutaconylCoA->Metabolites2 MCC->MethylglutaconylCoA Block Reduced Activity

Caption: Leucine catabolism and 3-HIA-carnitine formation.

References

Comparative Analysis of 3-Hydroxyisovalerylcarnitine Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxyisovalerylcarnitine (B12287773) Quantification in Dried Blood Spots, Plasma/Serum, and Urine.

This compound (C5OH) is a critical biomarker for monitoring inborn errors of metabolism, particularly those affecting the leucine (B10760876) catabolism pathway. Its accurate quantification across various biological samples is paramount for newborn screening, disease diagnosis, and monitoring therapeutic interventions. This guide provides a comparative analysis of C5OH levels in dried blood spots (DBS), plasma/serum, and urine, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of this compound

The concentration of this compound can vary significantly depending on the biological matrix, the individual's metabolic state, and the presence of underlying genetic conditions. The following table summarizes typical quantitative ranges observed in different sample types.

Sample TypeNormal/Control RangePathological/Elevated RangeKey Considerations
Dried Blood Spots (DBS) Typically < 1.0 µmol/L[1]≥ 1.0 µmol/L (Abnormal)[1]≥ 2.0 µmol/L (Critical)[1]Primary matrix for newborn screening.[2] Concentrations can be influenced by the choice of internal standards and analytical methods (derivatized vs. non-derivatized).[2]
Plasma/Serum Varies by study, often low ng/mL range in healthy individuals.Significant increases observed in conditions like biotin (B1667282) deficiency and organic acidemias.[3][4][5]Considered a sensitive indicator of marginal biotin deficiency.[5] Plasma offers a "cleaner" matrix compared to whole blood.
Urine <2.93 millimoles/mole creatinine[6]Significantly elevated in 3-methylcrotonylglycinuria and 3-methylglutaconic aciduria.[6][7]Useful for differentiating between certain organic acidemias.[6][7] Urinary excretion is a key indicator in response to leucine challenges.[8][9]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis.[2][4]

Key Experiment: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a generalized workflow for the analysis of C5OH in biological samples. Specific parameters may need to be optimized based on the sample type and instrumentation.

1. Sample Preparation:

  • Dried Blood Spots (DBS): A 3mm punch is taken from the dried blood spot and placed into a well of a 96-well plate. An extraction solution containing internal standards (e.g., deuterated C5OH) in a solvent like methanol (B129727) is added. The plate is then agitated to facilitate extraction.

  • Plasma/Serum: A small volume of plasma or serum (e.g., 10-100 µL) is deproteinized by adding a solvent such as acetonitrile (B52724) or methanol containing the internal standard. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[3][5]

  • Urine: A specific volume of urine is mixed with an internal standard solution. Depending on the method, a dilution or a solid-phase extraction (SPE) step may be employed to remove interfering substances.[10]

2. Chromatographic Separation:

  • An aliquot of the prepared sample extract is injected onto a liquid chromatography system.

  • A C18 reversed-phase column is commonly used for separation.[10]

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small percentage of formic acid to improve ionization, is employed to separate C5OH from other analytes.[10]

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer, typically operating in positive ion mode.

  • The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[4]

  • Specific precursor-to-product ion transitions for both C5OH and its deuterated internal standard are monitored.

4. Quantification:

  • The concentration of C5OH in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of C5OH.[3]

Mandatory Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the formation of this compound within the leucine catabolic pathway. A deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway resulting in the formation of C5OH.[3][8]

Caption: Leucine catabolism and the formation of this compound.

Experimental Workflow for C5OH Analysis

This diagram outlines the general workflow for the quantitative analysis of this compound from biological samples.

ExperimentalWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (DBS, Plasma, Urine) Extraction Extraction with Internal Standard Sample->Extraction Cleanup Protein Precipitation/ Solid Phase Extraction Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quantification Result Concentration of C5OH Quantification->Result

Caption: General workflow for the quantification of this compound.

References

Navigating the Nuances of 3-Hydroxyisovalerylcarnitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3-Hydroxyisovalerylcarnitine (B12287773) (C5-OH) as a biomarker, its correlation with clinical outcomes, and its role in the landscape of metabolic disease research.

For researchers, scientists, and professionals in drug development, the quest for reliable biomarkers is paramount. This compound (C5-OH), an acylcarnitine, has emerged as a significant marker in newborn screening panels, primarily indicating potential inborn errors of metabolism. However, its direct correlation with clinical outcomes is a subject of ongoing investigation and presents a complex picture. This guide provides a comprehensive comparison of C5-OH levels in various conditions, details the experimental protocols for its quantification, and visualizes its metabolic context to aid in a deeper understanding of its utility and limitations.

The Correlation Conundrum: C5-OH Levels and Clinical Realities

Elevated levels of C5-OH in blood are a primary indicator for several organic acidemias stemming from the leucine (B10760876) catabolism pathway. These include 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency (MCD)[1][2][3]. It has also been identified as a potential biomarker for marginal biotin (B1667282) deficiency[4].

Despite its importance in screening, a direct and simple correlation between the quantitative level of C5-OH detected during newborn screening and the ultimate clinical severity of the diagnosed disorder is not well-established. A retrospective study analyzing 15 true positive cases of C5-OH-related disorders found no significant correlation between the C5-OH levels in newborn screening and the specific diagnosis or the presence of metabolic, neonatal, or developmental abnormalities[1][5][6]. The clinical phenotype of these conditions is remarkably variable, with individuals ranging from being completely asymptomatic throughout life to presenting with severe, life-threatening metabolic crises in the neonatal period[7][8]. This variability underscores the necessity of C5-OH as a first-tier screening tool that must be followed by more definitive diagnostic testing.

Quantitative Data Snapshot: C5-OH Levels in Diagnosed Conditions

The following table summarizes reported C5-OH levels from newborn screening (NBS) in patients with confirmed diagnoses. It is crucial to note that these ranges are for screening and that there is significant overlap between different conditions, reinforcing the lack of a direct prognostic value from the initial C5-OH level alone.

ConditionC5-OH Level (µmol/L) - First NBSC5-OH Level (µmol/L) - Second NBS (if applicable)Reference Cutoff (µmol/L)
3-MCC Deficiency & HMG-CoA Lyase Deficiency 0.84 - 11.70.87 - 15.10.73

Data derived from a retrospective study of 15 confirmed cases of C5-OH-related disorders[1].

In a study on marginal biotin deficiency, plasma 3-hydroxyisovaleryl carnitine (3HIA-carnitine, another term for C5-OH) levels were shown to increase approximately 3-fold from baseline after 28 days of a biotin-deficient diet (p = 0.027), highlighting its sensitivity as a biomarker for this nutritional deficiency[4].

Experimental Protocols: Quantifying C5-OH

Accurate quantification of C5-OH is critical for both screening and research. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol for Plasma C5-OH Quantification via LC-MS/MS

This protocol is adapted from a validated method for quantifying 3HIA-carnitine in human plasma[9].

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Mix 100 µL of plasma with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).

  • Vortex for 30 seconds.

  • Precondition an SPE cartridge with 1 mL of methanol (B129727) and equilibrate with 1 mL of 10 mM ammonium acetate (pH 7.0).

  • Load 800 µL of the sample mixture onto the cartridge.

  • Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.

  • Elute the analyte twice with 1 mL of 2% formic acid in methanol.

2. Liquid Chromatography Conditions

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)

  • Column Temperature: 30 °C

  • Mobile Phase: Isocratic mixture of 60:40 (V/V) 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in methanol.

  • Flow Rate: 500 µL/min

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • Control Software: Analyst software (Version 1.5, Life Technologies) or equivalent.

4. Calibration and Quality Control

  • Prepare stock solutions of C5-OH in PBS buffer.

  • Perform serial dilutions to create a calibration curve (e.g., 1.03 to 250 ng/mL).

  • Use an internal standard (e.g., D3-3HIA-carnitine) for accurate quantification.

  • The instrument response factor (Analyte Area Under Curve / Internal Standard Area Under Curve) should demonstrate linearity across the calibration range.

Visualizing the Metabolic Context

Understanding the metabolic pathway that leads to the production of C5-OH is essential for interpreting its clinical significance. C5-OH is a byproduct of the leucine catabolism pathway. A defect in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, resulting in the formation of 3-hydroxyisovaleryl-CoA and subsequently this compound (C5-OH).

Leucine_Catabolism_Pathway cluster_key Legend Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC (Biotin-dependent) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Alternative Pathway HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA C5OH This compound (C5-OH) Hydroxyisovaleryl_CoA->C5OH Carnitine Acyltransferase key_normal Normal Pathway key_blocked Enzyme Deficiency key_alt Alternative Pathway key_marker Biomarker

Leucine catabolism and C5-OH formation.

The following diagram illustrates the diagnostic workflow initiated by an elevated C5-OH result from newborn screening. This highlights that the initial finding is a trigger for a cascade of further investigations.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C5OH Elevated C5-OH NBS->Elevated_C5OH Further_Testing Confirmatory Testing Elevated_C5OH->Further_Testing Urine_OA Urine Organic Acid Analysis Further_Testing->Urine_OA Plasma_AC Plasma Acylcarnitine Profile Further_Testing->Plasma_AC Genetic_Testing Molecular Genetic Testing Further_Testing->Genetic_Testing Diagnosis Differential Diagnosis (e.g., 3-MCC, HMG-CoA Lyase Deficiency, etc.) Urine_OA->Diagnosis Plasma_AC->Diagnosis Genetic_Testing->Diagnosis

Diagnostic workflow for elevated C5-OH.

Conclusion and Future Directions

This compound is an indispensable tool in modern newborn screening, enabling the early identification of individuals at risk for a range of inherited metabolic disorders. However, the existing evidence strongly indicates that C5-OH levels at the time of screening do not serve as a reliable prognostic indicator of clinical severity. The significant phenotypic variability among patients with similar initial C5-OH levels necessitates a cautious interpretation of this biomarker.

For researchers and drug development professionals, this highlights several key takeaways:

  • C5-OH is a screening, not a definitive diagnostic or prognostic, marker. Its primary value lies in flagging infants who require immediate and comprehensive follow-up.

  • Further research is needed to identify additional biomarkers that, in conjunction with C5-OH, can better predict clinical outcomes and guide individualized therapeutic strategies.

  • The development of therapies for these rare disorders should not solely rely on C5-OH as a surrogate endpoint for clinical efficacy. Instead, a holistic approach incorporating clinical assessments, quality of life measures, and a broader panel of biomarkers is warranted.

By understanding both the strengths and limitations of C5-OH as a biomarker, the scientific community can better leverage its utility in clinical practice and continue to advance the diagnosis and management of rare metabolic diseases.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxyisovalerylcarnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxyisovalerylcarnitine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation. Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Eye protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation.

  • Protective clothing: A lab coat or other suitable protective clothing should be worn to minimize the risk of skin exposure.

  • Respiratory protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator is recommended.

Handling and Storage: Store this compound in a cool, dry, and well-ventilated area. Keep containers tightly closed when not in use and store away from incompatible materials.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The following step-by-step protocol outlines the approved disposal procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix this compound with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. Polyethylene or polypropylene (B1209903) containers are generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks.

    • Keep the waste container securely closed except when adding waste.

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The accumulation start date.

      • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for the final disposal of the chemical waste. The SDS for this compound specifies that it should be disposed of at an authorized hazardous or special waste collection point.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative and qualitative safety information for this compound.

ParameterInformationSource
Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)Novachem SDS
Signal Word WarningNovachem SDS
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Novachem SDS
Precautionary Statements (Disposal) P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.Novachem SDS

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

DisposalWorkflow start Start: this compound Waste Generation identify Identify and Segregate Waste start->identify containerize Containerize in Compatible, Labeled Container identify->containerize label Affix Hazardous Waste Label containerize->label store Store in Designated Accumulation Area label->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Professional Disposal contact_ehs->end

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

Personal protective equipment for handling 3-Hydroxyisovalerylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxyisovalerylcarnitine, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for maintaining a safe and efficient work environment.

A Safety Data Sheet (SDS) for a similar compound indicates that this compound may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment is designed to protect against potential chemical, biological, or mechanical hazards in the laboratory[2].

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Double-gloving is recommended for extended handling periods.[3]
Eye Protection Safety GogglesMust be ANSI Z87.1 compliant with side shields to protect against splashes.[3][4]
Body Protection Laboratory CoatLong-sleeved to minimize skin contamination.[4][5]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powdered form to avoid inhalation.[1]
Footwear Closed-Toe ShoesRequired to prevent injuries from spills or dropped objects.[5]

Operational Plan: Safe Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound, which is typically supplied as a solid powder.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] The work area, such as a chemical fume hood or a designated bench space, should be clean and uncluttered.

  • Weighing and Aliquoting :

    • Perform all weighing and handling of the solid form in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.[1]

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound. Avoid creating dust.

  • Dissolving :

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • If a splash hazard is present, a face shield should be worn in addition to safety goggles.[3][5][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste : Dispose of unused this compound and any solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be placed in a designated and clearly labeled hazardous waste container.

  • Empty Containers : Store original containers in a cool, dry, and well-ventilated area away from incompatible materials.[1] Dispose of empty containers as chemical waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid Compound (Avoid Dust) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve dispose_waste Dispose of Chemical Waste & Contaminated Materials dissolve->dispose_waste clean_area Clean Work Area & Equipment dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。